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sodium;3-hydroxybutanoate

Cat. No.: B7767290
M. Wt: 126.09 g/mol
InChI Key: NBPUSGBJDWCHKC-UHFFFAOYSA-M
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Description

Significance of Sodium 3-Hydroxybutanoate as a Ketone Body Metabolite

In animals, sodium 3-hydroxybutanoate is a primary ketone body, which serves as a crucial energy source, particularly when glucose availability is limited. nih.govnih.gov Ketone bodies are synthesized in the liver from the breakdown of fatty acids and are transported to various tissues, including the brain, heart, and skeletal muscle, to be used as fuel. nih.govbohrium.com The concentration of 3-hydroxybutyrate (B1226725) in the blood plasma rises during periods of fasting, prolonged exercise, or adherence to a ketogenic diet. researchgate.netbevital.no This elevation reflects an increase in fatty acid oxidation and the catabolism of ketogenic amino acids to meet the body's energy demands. bevital.no The ability of organs like the brain to utilize ketone bodies such as 3-hydroxybutyrate is a critical metabolic adaptation for survival during periods of food scarcity. nih.govbohrium.com

The metabolism of 3-hydroxybutyrate in target tissues involves its conversion back to acetoacetyl-CoA, which is then cleaved to form two molecules of acetyl-CoA. nih.gov These acetyl-CoA molecules can then enter the citric acid cycle for the production of ATP, the primary energy currency of the cell. nih.gov This metabolic pathway highlights the central role of sodium 3-hydroxybutanoate in providing an alternative energy substrate to glucose. nih.govresearchgate.net

Overview of its Role in Energy Homeostasis Across Diverse Organisms

Sodium 3-hydroxybutanoate plays a multifaceted role in maintaining energy balance in a wide range of organisms, from mammals to microbes and plants. nih.gov

Mammalian Context: Alternative Energy Source during Glucose Limitation

In mammals, sodium 3-hydroxybutanoate is a vital alternative energy source during periods of glucose scarcity, such as fasting or strenuous physical activity. nih.govnih.gov When glucose levels are low, the liver ramps up the production of ketone bodies, with 3-hydroxybutyrate being the most abundant. bevital.nonih.gov These ketone bodies are released into the bloodstream and taken up by extrahepatic tissues, including the brain, heart, and skeletal muscle, to be used for energy production. nih.govnih.govbohrium.com This metabolic shift is essential for preserving glucose for tissues that are highly dependent on it and for ensuring the continuous energy supply to vital organs. nih.gov For instance, the heart can increase its utilization of ketone bodies during periods of metabolic stress, a mechanism considered to be a defense against heart failure. jci.org

The regulation of energy expenditure is also influenced by 3-hydroxybutyrate, which can act as a signaling molecule to control the body's use of fat stores and prevent excessive lipid breakdown. nih.gov

Microbial Context: Substrate for Polyhydroxybutyrate (B1163853) Synthesis

In the microbial world, 3-hydroxybutyrate serves as a key monomer for the synthesis of polyhydroxybutyrate (PHB). nih.govresearchgate.net PHB is a type of polyhydroxyalkanoate (PHA), which are biodegradable polyesters accumulated by various bacteria as intracellular carbon and energy storage compounds. nih.govnih.govtandfonline.com These polymers are produced under conditions of nutrient limitation, such as a lack of nitrogen, phosphorus, or oxygen, when there is an excess of a carbon source. mdpi.com

Bacteria like Cupriavidus necator (formerly Alcaligenes eutrophus) are well-known producers of PHB. nih.govwikipedia.org The biosynthetic pathway involves the conversion of acetyl-CoA to 3-hydroxybutyryl-CoA, which is then polymerized to form PHB. frontiersin.org This stored PHB can be later broken down by the bacteria to release 3-hydroxybutyrate units, which can be metabolized to generate energy when external carbon sources are scarce. researchgate.net The properties of PHB are similar to those of some conventional plastics, making it a subject of interest for the production of biodegradable materials. nih.gov

Plant Context: Regulatory Molecule Influencing DNA Methylation and Gene Expression

Recent research has unveiled a novel role for 3-hydroxybutyrate in plants as a regulatory molecule. nih.govresearchgate.net Studies have shown that 3-hydroxybutyrate can influence gene expression, particularly those genes involved in DNA methylation. nih.govmdpi.com DNA methylation is a crucial epigenetic mechanism that can alter gene activity without changing the underlying DNA sequence.

In flax plants, an increase in the content of 3-hydroxybutyrate has been observed to lead to the upregulation of genes involved in chromatin remodeling. mdpi.comresearchgate.net Specifically, it has been proposed that 3-hydroxybutyrate acts as an endogenous activator of certain methyltransferases and a DNA glycosylase, while inhibiting a sirtuin, thereby integrating various genes in the process of chromatin remodeling. researchgate.net These findings suggest that 3-hydroxybutyrate may play a role in linking the secondary metabolic status of the plant with epigenetic changes. mdpi.com The origin of 3-hydroxybutyrate in plants is still under investigation, with possibilities including de novo synthesis from acetyl-CoA or derivation from symbiotic bacteria. nih.gov

Historical Context of Research on Sodium 3-Hydroxybutanoate as a Metabolic Intermediate and Signaling Molecule

The understanding of sodium 3-hydroxybutanoate has evolved significantly over time. Initially, it was primarily recognized for its role as a metabolic intermediate and an alternative energy source, particularly within the context of the ketogenic diet, which was developed in the 1920s. nih.gov For many years, research focused on its function in providing energy to the brain and other tissues during periods of low glucose availability. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NaO3 B7767290 sodium;3-hydroxybutanoate

Properties

IUPAC Name

sodium;3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPUSGBJDWCHKC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Pathways and Metabolic Interconnections of Sodium 3 Hydroxybutanoate

Biosynthesis of (R)-3-Hydroxybutanoate

The production of (R)-3-hydroxybutanoate occurs through distinct metabolic routes in mammals and microbes, both of which ultimately utilize acetyl-CoA as the initial substrate.

Hepatic Ketogenesis Pathway in Mammals

In mammals, the synthesis of (R)-3-hydroxybutanoate, along with other ketone bodies, primarily takes place in the mitochondria of liver cells, a process known as ketogenesis. nih.govresearchgate.net This pathway is upregulated in response to low insulin levels and increased fatty acid oxidation. nih.gov The process involves a series of enzymatic reactions that convert acetyl-CoA, derived mainly from the β-oxidation of fatty acids, into ketone bodies. researchgate.netvedantu.com

The initial step in ketogenesis is the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme thiolase (also known as acetyl-CoA acetyltransferase, ACAT). nih.govuomustansiriyah.edu.iq

Reaction: 2 Acetyl-CoA ⇌ Acetoacetyl-CoA + CoA

The acetoacetyl-CoA formed in the previous step then condenses with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This irreversible reaction is catalyzed by HMG-CoA synthase, a key regulatory enzyme in the ketogenesis pathway. nih.govresearchgate.net

Reaction: Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA + CoA

HMG-CoA is subsequently cleaved by the enzyme HMG-CoA lyase to produce acetoacetate (B1235776) and a molecule of acetyl-CoA. nih.govresearchgate.net This step releases the first ketone body, acetoacetate.

Reaction: HMG-CoA → Acetoacetate + Acetyl-CoA

The final step in the synthesis of (R)-3-hydroxybutanoate is the reduction of acetoacetate. This reversible reaction is catalyzed by the mitochondrial enzyme 3-hydroxybutyrate (B1226725) dehydrogenase (BDH), which specifically produces the (R)-enantiomer. nih.govwikipedia.org This reaction is dependent on the mitochondrial NADH/NAD+ ratio. wikipedia.org

Reaction: Acetoacetate + NADH + H+ ⇌ (R)-3-Hydroxybutanoate + NAD+

It is important to note that only the (R)-enantiomer of 3-hydroxybutanoate is produced through normal mammalian metabolic processes. nih.govresearchgate.net

Step Substrate(s) Product(s) Enzyme
12x Acetyl-CoAAcetoacetyl-CoA, CoAThiolase (ACAT)
2Acetoacetyl-CoA, Acetyl-CoAHMG-CoA, CoAHMG-CoA Synthase
3HMG-CoAAcetoacetate, Acetyl-CoAHMG-CoA Lyase
4Acetoacetate, NADH, H+(R)-3-Hydroxybutanoate, NAD+3-Hydroxybutyrate Dehydrogenase (BDH)

Microbial Biosynthesis Mechanisms

Microorganisms can also synthesize (R)-3-hydroxybutanoate, often as a precursor for the production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. nih.govnih.gov These pathways can be metabolically engineered into various host organisms, such as Escherichia coli, for industrial production. frontiersin.orgnih.gov

The microbial biosynthesis of (R)-3-hydroxybutanoate from glucose starts with glycolysis to produce acetyl-CoA. frontiersin.org A common pathway then involves three key enzymatic steps:

β-ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov

Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. This enzyme is crucial for determining the stereospecificity of the final product. nih.govebi.ac.uk

Thioesterase (TesB): Hydrolyzes (R)-3-hydroxybutyryl-CoA to release (R)-3-hydroxybutanoate and Coenzyme A. frontiersin.orgnih.gov

Research has demonstrated the successful production of (R)-3-hydroxybutyric acid in recombinant E. coli by co-expressing the genes phbA, phbB, and tesB. nih.gov In fed-batch fermentation processes, this engineered strain has been shown to produce significant titers of the compound. nih.gov Different microorganisms and engineered pathways can be utilized, with some processes achieving high yields from various carbon sources. google.comnih.gov

Enzyme Gene (Example) Reaction Catalyzed Organism Example
β-ketothiolasephbA2 Acetyl-CoA → Acetoacetyl-CoA + CoARecombinant E. coli
Acetoacetyl-CoA reductasephbBAcetoacetyl-CoA + NADPH + H+ → (R)-3-hydroxybutyryl-CoA + NADP+Recombinant E. coli
ThioesterasetesB(R)-3-hydroxybutyryl-CoA + H2O → (R)-3-hydroxybutanoate + CoARecombinant E. coli

Contribution of Microbiome-Derived Polyhydroxybutyrate (B1163853) Degradation to the Endogenous Pool

The endogenous pool of 3-hydroxybutyrate in mammals is not solely derived from hepatic ketogenesis. A noteworthy contribution comes from the metabolic activity of the gut microbiome. Certain gut bacteria can produce and store polyhydroxybutyrate (PHB), a biopolymer of (R)-3-hydroxybutyrate, as a carbon and energy reserve nih.govfiveable.me. When these bacteria undergo lysis or when conditions necessitate the use of these stores, PHB is degraded, releasing 3-hydroxybutyrate monomers.

Table 1: Key Enzymes in Bacterial PHB Degradation

Enzyme Gene Function
PHB Depolymerase phaZ Hydrolyzes PHB into 3-hydroxybutyrate monomers. nih.gov

Catabolism and Utilization Pathways

Once available in the circulation, sodium 3-hydroxybutanoate is transported to extrahepatic tissues, such as the brain, heart, and skeletal muscle, where it is catabolized to generate energy and provide building blocks for biosynthesis.

The primary catabolic pathway for 3-hydroxybutanoate begins with its oxidation to acetoacetate. This reaction is catalyzed by the mitochondrial enzyme 3-hydroxybutyrate dehydrogenase (BDH), utilizing NAD+ as an electron acceptor to produce NADH wikipedia.orgnih.govfiveable.me.

Reaction: (R)-3-hydroxybutanoate + NAD+ ⇌ Acetoacetate + NADH + H+ nih.govfiveable.me

Acetoacetate is then activated to its coenzyme A (CoA) thioester, acetoacetyl-CoA. This activation is predominantly catalyzed by succinyl-CoA:3-ketoacid CoA transferase (SCOT), which transfers a CoA moiety from succinyl-CoA, an intermediate of the citric acid cycle wikipedia.org.

Finally, acetoacetyl-CoA is cleaved by the enzyme thiolase into two molecules of acetyl-CoA ahajournals.orgyoutube.com. These acetyl-CoA molecules can then enter the citric acid cycle (also known as the Krebs cycle or TCA cycle) for complete oxidation to CO2, generating ATP, NADH, and FADH2 ahajournals.orgnih.gov. This pathway allows tissues to use ketone bodies as a significant source of energy, particularly when glucose availability is limited nih.gov.

Beyond its role in energy production, the catabolism of 3-hydroxybutanoate provides key precursors for anabolic pathways, specifically the synthesis of cholesterol and fatty acids. The acetyl-CoA generated from 3-hydroxybutanoate breakdown serves as the fundamental two-carbon building block for lipogenesis nih.govnih.gov.

In the cytosol, acetyl-CoA is carboxylated to malonyl-CoA, the committed step in fatty acid synthesis. For cholesterol synthesis, two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then combines with a third acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) researchgate.netnih.govlibretexts.org. HMG-CoA is a critical intermediate that is subsequently reduced to mevalonate in the rate-limiting step of cholesterol biosynthesis, catalyzed by HMG-CoA reductase researchgate.netnih.gov. Thus, 3-hydroxybutanoate metabolism can directly fuel the synthesis of these essential lipids by supplying the necessary acetyl-CoA and acetoacetyl-CoA intermediates fiveable.menih.gov. While the liver is the primary site of cholesterol and fatty acid synthesis, other tissues can also utilize ketone body-derived acetyl-CoA for these processes nih.gov.

While the (R)-enantiomer of 3-hydroxybutyrate is the common form in mammalian metabolism and PHB, the (S)-enantiomer is also metabolically relevant, particularly in bacteria. (S)-3-hydroxybutyryl-CoA is a standard intermediate in the beta-oxidation of fatty acids in both prokaryotes and eukaryotes nih.govnih.gov.

Certain anaerobic bacteria have been shown to degrade (S)-3-hydroxybutyrate as a carbon and energy source. A specific metabolic pathway has been identified in anaerobic fermenting and sulfite-reducing bacteria, such as Clostridium pasteurianum nih.govmdpi.com. This pathway involves a stereospecific (S)-3-hydroxybutyrate dehydrogenase (3SHBDH), which oxidizes (S)-3-hydroxybutyrate to acetoacetate nih.govmdpi.com. The acetoacetate is then activated to acetoacetyl-CoA, which can be further metabolized. This pathway involves the concerted action of 3SHBDH, acetate CoA-transferase (YdiF), and (S)-3-hydroxybutyryl-CoA dehydrogenase (Hbd) to channel the substrate into central metabolism, such as the butyrate (B1204436) fermentation pathway nih.govmdpi.com.

Table 2: Enzymes in Anaerobic Degradation of (S)-3-Hydroxybutyrate

Enzyme Function Organism Example
(S)-3-Hydroxybutyrate Dehydrogenase (3SHBDH) Oxidizes (S)-3-hydroxybutyrate to acetoacetate. nih.govmdpi.com Desulfotomaculum ruminis, Clostridium pasteurianum nih.govmdpi.com
Acetate CoA-Transferase (YdiF) Involved in the activation of acetoacetate to acetoacetyl-CoA. nih.govmdpi.com Clostridium pasteurianum nih.govmdpi.com

In many bacteria, the degradation of intracellular PHB is linked to the beta-oxidation pathway. After the depolymerization of PHB to (R)-3-hydroxybutyrate and its subsequent activation to (R)-3-hydroxybutyryl-CoA (3RHB-CoA), a crucial isomerization step occurs. The enzyme crotonase, also known as enoyl-CoA hydratase, catalyzes the conversion of 3RHB-CoA to its stereoisomer, (S)-3-hydroxybutyryl-CoA (3SHB-CoA) nih.gov.

This isomerization proceeds via a dehydration/hydration mechanism, with crotonyl-CoA as an intermediate. Crotonase first dehydrates 3RHB-CoA to form crotonyl-CoA. It then stereospecifically hydrates crotonyl-CoA to yield 3SHB-CoA libretexts.org. This is a critical step because the enzymes of the beta-oxidation pathway are specific for the (S)-enantiomer. The resulting 3SHB-CoA can then be oxidized by (S)-3-hydroxyacyl-CoA dehydrogenase to acetoacetyl-CoA, which is subsequently cleaved by thiolase into two molecules of acetyl-CoA, thus feeding into the central metabolism nih.gov. This enzymatic link allows bacteria to efficiently utilize their PHB stores for energy and carbon.

Intermediary Metabolism and Substrate Anaplerosis

The catabolism of sodium 3-hydroxybutanoate is deeply integrated with intermediary metabolism, particularly the citric acid cycle. The production of acetyl-CoA from 3-hydroxybutanoate provides a significant fuel source for the cycle nih.gov. However, the entry of these two-carbon units is dependent on the availability of four-carbon intermediates, primarily oxaloacetate, to form citrate.

The continuous removal of TCA cycle intermediates for biosynthetic purposes (cataplerosis) necessitates their replenishment through anaplerotic reactions. Ketone body metabolism has a complex relationship with anaplerosis nih.gov. The reaction catalyzed by SCOT, which activates acetoacetate to acetoacetyl-CoA, is itself cataplerotic as it consumes succinyl-CoA, a TCA cycle intermediate ahajournals.org. This consumption of succinyl-CoA must be balanced by anaplerotic input to maintain the integrity of the cycle.

Therefore, while 3-hydroxybutanoate oxidation provides a substantial amount of acetyl-CoA, it does not lead to a net increase in TCA cycle intermediates. The efficient oxidation of this acetyl-CoA is contingent upon anaplerotic pathways, such as the carboxylation of pyruvate to oxaloacetate, to sustain the cycle's capacity nih.govmdpi.com. In states of high ketone body utilization, the interplay between the acetyl-CoA influx from ketolysis and the anaplerotic maintenance of the oxaloacetate pool is crucial for cellular bioenergetic homeostasis nih.gov.

Substrate for Glutamine and Other Amino Acid Synthesis

Sodium 3-hydroxybutanoate, a sodium salt of 3-hydroxybutyric acid, plays an integral role in cellular metabolism, extending beyond its primary function as an energy substrate. Research based on isotopically labeled 3-hydroxybutyrate (3-HB) has demonstrated its capacity to serve as a substrate for the synthesis of glutamine and other amino acids. nih.gov The metabolism of 3-HB can influence the production of GABA, a key inhibitory neurotransmitter, by increasing the synthesis of its precursor, glutamate. nih.gov

In astrocytes, a type of glial cell in the central nervous system, there is a significant interplay between the metabolism of 3-hydroxybutyrate and amino acids. Studies have shown that the presence of unlabeled glutamate can decrease the rate of carbon dioxide (¹⁴CO₂) production from labeled 3-hydroxybutyrate by as much as 60%, indicating that they compete for entry into and processing by the same metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov This demonstrates that both exogenously supplied glutamate and glutamate that is endogenously produced from glutamine can enter and dilute the intermediates within the same TCA cycle as 3-hydroxybutyrate. nih.gov

The interaction is reciprocal, though not symmetrical. While glutamate and glutamine can reduce the oxidation of 3-hydroxybutyrate, the addition of unlabeled 3-hydroxybutyrate does not appear to affect the ¹⁴CO₂ production from either glutamate or glutamine. nih.gov This suggests a complex, compartmentalized metabolic relationship within astrocytes. nih.gov The acetyl-CoA derived from 3-hydroxybutyrate metabolism is available to facilitate the metabolism of oxaloacetate, which can be formed from the breakdown of glutamate and glutamine. nih.gov

Table 1: Competitive Inhibition of 3-Hydroxybutyrate Oxidation in Astrocytes

Unlabeled Substrate AddedEffect on ¹⁴CO₂ Production from Labeled 3-HydroxybutyrateReference
GlutamateSignificant decrease (up to 60%) nih.gov
GlutamineTendency to decrease, but not statistically significant in all studies nih.gov
GlucoseNo significant effect nih.gov
Lactate (B86563)No significant effect nih.gov

Ancillary Substrate for Mitochondrial Respiration

Sodium 3-hydroxybutanoate is a significant ancillary, or alternative, fuel source for mitochondrial respiration, particularly in extrahepatic tissues like the brain, heart, and skeletal muscle. researchgate.net Its metabolic pathway begins in the mitochondria, where 3-HB is oxidized to acetoacetate by the enzyme 3-hydroxybutyrate dehydrogenase. nih.gov Subsequently, acetoacetate is converted into two molecules of acetyl-CoA. nih.gov This conversion is a critical step, as acetyl-CoA is the primary molecule that enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH₂) for the electron transport chain, ultimately driving the production of ATP. nih.govwikipedia.org

The utilization of 3-HB as a respiratory substrate has been shown to enhance mitochondrial function. In cerebral cortical neurons, 3-HB metabolism leads to increased oxygen consumption and ATP production. nih.gov Studies on skeletal muscle cells have revealed that treatment with β-hydroxybutyrate (β-HB) results in significant elevations in the mitochondrial respiration rate. mdpi.comresearchgate.net This is associated with an increase in the respiratory control ratio, which is a key indicator of the efficiency of oxidative phosphorylation. mdpi.comresearchgate.netahajournals.org

Furthermore, research in animal models has demonstrated that infusion with 3-OHB can improve mitochondrial respiratory capacity. ahajournals.org Following cardiac transplantation in pigs, 3-OHB infusion led to a 50% improvement in maximally coupled mitochondrial respiration compared to controls. ahajournals.org This improvement was linked to a shift in mitochondrial substrate efficiency, favoring 3-OHB over glucose-linked substrates. ahajournals.org

Table 2: Effects of 3-Hydroxybutyrate on Mitochondrial Respiration

Cell/Tissue TypeObserved EffectSpecific FindingReference
Cerebral Cortical NeuronsIncreased Respiration and ATP ProductionEnhanced oxygen consumption and ATP levels. nih.gov
Skeletal Muscle Cells (C2C12 myotubes)Increased Mitochondrial Respiration RateSignificant elevation in respiration after ADP and succinate addition. mdpi.comresearchgate.net
Porcine Heart (Post-transplant)Improved Mitochondrial Respiratory Capacity50% improvement in maximally coupled respiration compared to control. ahajournals.org

Molecular Mechanisms of Action of Sodium 3 Hydroxybutanoate

Gene Regulation and Epigenetic Modulation

The primary mechanism through which sodium 3-hydroxybutanoate regulates cellular function is by epigenetic modification. As a metabolite, it directly influences the enzymatic processes that control chromatin structure, thereby altering the accessibility of genes for transcription. This action allows 3-hydroxybutanoate to modulate the expression of a wide array of genes, particularly those involved in cellular stress resistance and metabolism.

A key discovery in understanding the signaling role of 3-hydroxybutanoate was its identification as an endogenous inhibitor of histone deacetylase (HDAC) enzymes. HDACs remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, 3-hydroxybutanoate promotes histone hyperacetylation, which results in a more open chromatin state, facilitating gene expression.

Research has specified that 3-hydroxybutanoate (BHB) acts as an inhibitor of Class I histone deacetylases. In-vivo and in-vitro studies have demonstrated that BHB can inhibit the activity of HDAC1, HDAC2, and HDAC3. This inhibition is correlated with global changes in gene transcription. The resulting histone hyperacetylation allows for widespread alterations in the expression of genes whose promoters are regulated by these epigenetic marks.

Target HDACsEffectReferences
HDAC1Inhibited
HDAC2Inhibited
HDAC3Inhibited

The epigenetic changes induced by 3-hydroxybutanoate extend to the regulation of proteins that control the cell cycle. In human proximal tubule (HK-2) cells, beta-hydroxybutyrate has been shown to increase the expression of the cell cycle blocking protein p21WAF1. This effect was not due to an increase in mRNA transcription but rather an increase in the stability and half-life of the p21WAF1 protein itself. This selective regulation contributes to growth inhibition and cell cycle arrest in the G0/G1 phase.

The effect of 3-hydroxybutanoate on histone acetylation is not confined to a single cell type but has been observed across various tissues. In animal models, elevated levels of 3-hydroxybutanoate are associated with a notable increase in histone acetylation in tissues including the kidney and heart. Experiments involving the administration of exogenous beta-hydroxybutyrate to mice resulted in the hyperacetylation of histones within hours, demonstrating a direct systemic effect. Specifically, BHB has been shown to cause the acetylation of histone H3 at lysine 14 (H3K14) in the promoter region of certain genes.

By inhibiting HDACs and promoting an open chromatin structure, 3-hydroxybutanoate facilitates the binding of transcription factors to gene promoters, thereby activating specific genetic programs. This mechanism is particularly important for the activation of pathways related to cellular defense and homeostasis.

A significant consequence of 3-hydroxybutanoate-mediated HDAC inhibition is the upregulation of genes that confer resistance to oxidative stress. Key among these is the transcription factor Forkhead box O3a (FOXO3A). The inhibition of HDAC1 and HDAC2 by BHB leads directly to the hyperacetylation of histones at the FOXO3A promoter, resulting in its increased expression. In addition to FOXO3A, this mechanism also increases the expression of Metallothionein 2 (MT2), another crucial gene in the oxidative stress response pathway. This targeted gene upregulation enhances cellular resilience against oxidative damage.

Upregulated GeneFunctionMechanismReferences
FOXO3ATranscription factor involved in stress resistance, metabolism, and cell cycle control.HDAC1/HDAC2 inhibition leads to hyperacetylation of its promoter.
MT2 (Metallothionein 2)Protein involved in metal homeostasis and protection against oxidative stress.Upregulated via histone hyperacetylation.

Impact on Transcription Factors

Activation of NF-κB and Histone Acetyltransferase p300/EP300

Sodium 3-hydroxybutanoate, through its active form β-hydroxybutyrate (BHB), has been shown to influence the activity of Nuclear Factor-kappa B (NF-κB), a critical transcription factor complex involved in inflammation and immune responses. Research indicates that BHB can act as a signaling molecule that activates NF-κB. physiology.org Concurrently, BHB affects the activity of the histone acetyltransferase p300 (also known as EP300), a transcriptional co-activator. physiology.org

The interaction between NF-κB and p300 is vital for the transcription of numerous genes. nih.gov p300 can interact with the p65 (RelA) subunit of NF-κB to promote gene expression. physiology.orgnih.gov Studies in neurons have demonstrated a direct link between BHB treatment and this interaction. A co-immunoprecipitation assay revealed the physical binding of p300 to the p65 subunit of NF-κB in neurons that had been treated with BHB. physiology.org This interaction is crucial as p300's acetyltransferase activity can remodel chromatin, making gene promoter regions more accessible for transcription. nih.gov BHB treatment in primary neurons was found to significantly increase the recruitment of p300 to the promoter sequence of specific genes, such as brain-derived neurotrophic factor (BDNF). physiology.org Inhibition of p300 activity was shown to block the stimulation of gene expression by BHB, confirming the essential role of this co-activator in the signaling cascade. physiology.org

Cellular Signaling Pathways

Sodium 3-hydroxybutanoate is a key player in multiple cellular signaling pathways, extending its influence beyond simple metabolism. nih.govnih.gov As a signaling metabolite, its effects are mediated through direct binding to cell-surface receptors and by modulating intracellular processes that control inflammation, gene expression, and cellular homeostasis. nih.gov

G-Protein Coupled Receptor (GPR109a) Activation

One of the primary mechanisms through which sodium 3-hydroxybutanoate exerts its signaling effects is by activating the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2). nih.govnih.gov This receptor is expressed on the surface of various cells, including immune cells like macrophages and dendritic cells, as well as on colonic epithelial cells. nih.govnih.gov β-hydroxybutyrate is a known endogenous agonist for GPR109A. nih.govnih.gov The activation of this receptor initiates a cascade of intracellular events, primarily through the Gi protein pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.gov

The activation of GPR109A by sodium 3-hydroxybutanoate is strongly linked to potent anti-inflammatory effects. nih.govnih.gov By engaging GPR109A on immune cells, BHB can suppress inflammatory pathways. nih.gov For instance, GPR109A signaling in colonic macrophages and dendritic cells promotes anti-inflammatory properties, leading to the differentiation of regulatory T cells (Treg) and IL-10-producing T cells. nih.gov Studies have shown that this GPR109A-mediated signaling can inhibit the NF-κB pathway, a central regulator of inflammatory gene expression. nih.gov In mouse models of colitis, the protective, anti-inflammatory effects of butyrate (B1204436) were dependent on the presence of functional GPR109A. nih.govnih.gov

Sodium 3-hydroxybutanoate influences macrophage polarization, generally promoting a shift away from the pro-inflammatory M1 phenotype. Treatment with BHB has been shown to significantly decrease the lipopolysaccharide (LPS)-induced enhancement of the M1 phenotype in various macrophage cell types. physiology.orggoogle.com

One key mechanism is independent of cell surface receptors and involves a post-translational modification known as lysine β-hydroxybutyrylation (Kbhb). physiology.orggoogle.com BHB can induce Kbhb modification on the signal transducer and activator of transcription 1 (STAT1) protein. physiology.orggoogle.com This modification inhibits the LPS-induced phosphorylation and subsequent transcriptional activity of STAT1, which is a critical step for M1 macrophage polarization. physiology.orggoogle.com

Additionally, the GPR109A receptor plays a role. Research has shown that GPR109A deficiency can aggravate M1 macrophage polarization, suggesting that the activation of this receptor by ligands like BHB is protective and helps to reduce the M1 phenotype. mdpi.com However, it is noteworthy that under specific conditions, such as a low-glucose environment in yak alveolar macrophages, BHB was found to induce a pro-inflammatory response through the GPR109A/NF-κB signaling pathway. researchgate.net

Table 1: Effects of Sodium 3-Hydroxybutanoate on M1 Macrophage Polarization

Mechanism Key Protein Target Outcome
Lysine β-hydroxybutyrylation STAT1 Inhibition of STAT1 phosphorylation and transcriptional activity, leading to reduced M1 polarization. physiology.orggoogle.com
GPR109A Activation GPR109A Receptor Activation suppresses M1 polarization; deficiency aggravates it. mdpi.com

Recent findings suggest that sodium 3-hydroxybutanoate can inhibit the accumulation and function of myeloid-derived suppressor cells (MDSCs), an immature myeloid cell population that dampens anti-tumor immunity. nih.govashpublications.org The primary mechanism appears to be linked to BHB's ability to inhibit the NLRP3 inflammasome. nih.govmdpi.com

Activation of the NLRP3 inflammasome in MDSCs leads to the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β), which can impair the suppressive function of these cells in some contexts but is also linked to their expansion in others. nih.gov BHB is a known inhibitor of the NLRP3 inflammasome. nih.govmdpi.com By suppressing NLRP3, BHB can limit the expansion of MDSCs, thereby enhancing anti-tumor immunity. nih.gov This is supported by preclinical studies where ketogenic diets, which elevate BHB levels, led to a reduction of tumor-infiltrating MDSCs in mouse models of glioblastoma, colon cancer, and pancreatic cancer. nih.gov

Modulation of Intracellular Calcium Homeostasis

Sodium 3-hydroxybutanoate modulates intracellular calcium (Ca²⁺) homeostasis, which is critical for a vast array of cellular signaling processes. nih.govashpublications.org The neuroprotective effects of BHB are associated, in part, with the activation of IP3-dependent intracellular calcium release from the endoplasmic reticulum. nih.gov

Furthermore, studies on rat sympathetic neurons have revealed that BHB can directly modulate N-type calcium channels. This effect is mediated by its action as an agonist for a different G-protein-coupled receptor, the Free Fatty Acid Receptor 3 (FFA3). ashpublications.org Activation of FFA3 by BHB in these neurons leads to the inhibition of Ca²⁺ current (ICa), demonstrating a direct influence on calcium influx through voltage-gated calcium channels. ashpublications.org

Table 2: Mechanisms of Intracellular Calcium Modulation by β-Hydroxybutyrate

Mechanism Receptor/Channel Involved Effect on Calcium
Intracellular Release IP3 Receptor Activation of IP3-dependent Ca²⁺ release from intracellular stores. nih.gov
Channel Modulation N-Type Calcium Channels (via FFA3 receptor) Inhibition of Ca²⁺ current and influx into the cell. ashpublications.org

Influence on cAMP/PKA/CREB Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a fundamental and ubiquitous second messenger system that regulates a vast array of cellular functions. Sodium 3-hydroxybutanoate, through its active component, can modulate this pathway at multiple levels, leading to significant changes in gene expression and cellular metabolism.

Research on the closely related compound, β-hydroxybutyric acid (BHBA), has shown that it can lead to a decrease in intracellular cAMP levels. This effect is mediated through the activation of the inhibitory G-protein alpha subunit (Gαi). In dairy cow anterior pituitary cells, BHBA was found to decrease intracellular cAMP levels, and this effect was attenuated by the specific Gαi inhibitor, pertussis toxin droracle.ai. The activation of Gαi inhibits the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP, thereby lowering the intracellular concentration of this second messenger.

The reduction in intracellular cAMP levels has direct consequences on the downstream components of the cAMP signaling pathway, namely Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB). Lower cAMP levels lead to reduced PKA activity. The inhibition of PKA activity, in turn, decreases the phosphorylation of CREB droracle.ai. Phosphorylated CREB is a transcription factor that binds to specific DNA sequences called cAMP response elements (CREs) to regulate the transcription of target genes. Therefore, the BHBA-induced decrease in CREB phosphorylation leads to the inhibition of the transcription of genes such as those for growth hormone and prolactin droracle.ai. This demonstrates a clear mechanism by which sodium 3-hydroxybutanoate can influence gene expression and, consequently, cellular function.

Signaling MoleculeEffect of β-hydroxybutyric acidConsequence
Gαi Subunit ActivationInhibition of adenylyl cyclase.
cAMP Decrease in intracellular concentration.Reduced activation of PKA.
PKA Decreased activity.Reduced phosphorylation of CREB.
CREB Decreased phosphorylation.Inhibition of target gene transcription.

AMPK-α Signaling Pathway Interactions

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism. The alpha subunit of AMPK (AMPK-α) is a key component of this enzyme complex.

Studies on β-hydroxybutyrate have demonstrated its ability to trigger the AMPK signaling pathway. In dairy cow anterior pituitary cells cultured under low-glucose and non-glucose conditions, the intracellular uptake of BHBA mediated by the monocarboxylate transporter 1 (MCT1) was found to activate AMPK signaling droracle.ai. The activation of AMPK can lead to a variety of downstream effects, including the regulation of mRNA translation. For instance, the activation of AMPK by BHBA resulted in a decrease in the translation of growth hormone and prolactin mRNA droracle.ai. This interaction highlights a mechanism by which sodium 3-hydroxybutanoate can influence protein synthesis and cellular energy homeostasis, particularly under conditions of metabolic stress.

CompoundActionPathway
β-hydroxybutyrateActivatesAMPK-α Signaling
Phosphorylation of AMPK and Autophagic Flux Stimulation

Sodium 3-hydroxybutanoate has been shown to influence the AMP-activated protein kinase (AMPK) signaling pathway, a critical regulator of cellular energy homeostasis. Activation of AMPK can, in turn, modulate autophagy, the process by which cells degrade and recycle damaged components. Some studies suggest that AMPK activation promotes autophagy. nih.gov Conversely, other research indicates that AMPK activation may have an inhibitory effect on the formation of autophagosomes. nih.gov

In the context of heat stress, sodium butyrate has been observed to reverse the decrease in mRNA levels of Beclin1, a key autophagy-related gene. mdpi.com It also reduces the increased mRNA level of mTOR, a negative regulator of autophagy, under heat stress conditions. mdpi.com Furthermore, it can increase the mRNA levels of other autophagy-related genes such as Atg5, Atg7, and Atg12, which are typically decreased during heat stress. mdpi.com Research in diabetic nephropathy models indicates that sodium butyrate can affect autophagy by activating the AMPK/mTOR signaling pathway. researchgate.net

Inhibition of AMPK/p38 MAPK Pathway in Cardiomyocytes

The p38 mitogen-activated protein kinase (MAPK) family plays a crucial role in the cellular response to stress stimuli and is involved in cardiomyocyte differentiation and growth. nih.gov The p38 pathway is activated in cardiomyocytes by hypertrophic stimuli, and its inhibition can block hypertrophic growth. nih.gov In the context of myocardial ischemia-reperfusion injury, 3-hydroxybutyrate (B1226725) has demonstrated a protective effect. nih.gov It has been shown to reduce the area of ischemic necrosis, decrease apoptosis, and lower serum levels of cardiac troponin I, creatine (B1669601) kinase, and lactate (B86563) dehydrogenase. nih.gov Additionally, 3-hydroxybutyrate stimulates autophagic flux, decreases mitochondrial reactive oxygen species, increases ATP production, and helps maintain mitochondrial membrane potential in the heart muscle. nih.gov

Enhanced Gap Junctional Intercellular Communication

Gap junctional intercellular communication (GJIC) is essential for maintaining tissue homeostasis by allowing the exchange of ions and small molecules between adjacent cells. nih.gov This form of cell-to-cell communication is crucial for coordinating cellular responses to hormonal signals. nih.gov Research has shown that 3-hydroxybutyric acid methyl ester can transiently increase gap junctional intercellular communication between hippocampal neurons. researchgate.net This enhancement of communication may facilitate the induction of long-term potentiation, a cellular mechanism underlying learning and memory. researchgate.net The effect on GJIC was observed to be time-dependent, with fluorescence recovery indicating increased communication occurring after 3-5 hours of treatment. researchgate.net

Involvement of Protein Upregulated in Macrophages by IFN-γ (PUMA-G)

PUMA-G is a protein that is upregulated in macrophages in response to interferon-gamma (IFN-γ), a key cytokine in the immune response. nih.gov It belongs to the G protein-coupled receptor (GPCR) superfamily and is localized at the cell membrane. nih.gov The expression of PUMA-G mRNA is induced in macrophages following stimulation with IFN-γ, as well as other immune stimuli like lipopolysaccharide (LPS), polyIC, and CpG oligonucleotides. nih.gov In vivo, PUMA-G levels are elevated in mice with microbial sepsis or Listeria monocytogenes infection. nih.gov

Modulation of Extracellular Signal-Regulated Kinase (ERK2) Phosphorylation

Extracellular signal-regulated kinases (ERK1 and ERK2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates fundamental cellular processes such as proliferation, differentiation, and survival. scbt.com The activation of ERK1/2 requires dual phosphorylation and is a critical step in transmitting signals from the cell surface to the nucleus. nih.gov Various stimuli can activate the ERK pathway, leading to the regulation of gene expression and subsequent cellular responses. The intricate network of signaling pathways converging on ERK activation is essential for cellular plasticity and memory storage. elifesciences.org

Potential to Enhance Adenosine (B11128) Concentration in Brain Regions

Adenosine is a crucial neuromodulator in the brain, and its concentration increases with prolonged wakefulness, contributing to the homeostatic drive for sleep. nih.gov High concentrations of adenosine in the brain promote the transition from wakefulness to sleep. nih.gov Intense exercise has been shown to significantly increase adenosine concentrations in the rat brain. researchgate.net This rise in adenosine is thought to be a key factor in the sleep-promoting effects of physical activity.

Oxidative Stress Regulation

Sodium 3-hydroxybutanoate has demonstrated a significant role in the regulation of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses.

Studies have shown that sodium butyrate can mitigate oxidative stress by modulating the levels of key antioxidant enzymes and markers of oxidative damage. For instance, in rats with high-fat-diet-induced obesity, sodium butyrate intervention led to an upregulation of antioxidant enzyme activity and the GSH/GSSG ratio, while concurrently reducing ROS levels and malondialdehyde (MDA) content. nih.govresearchgate.net Similarly, in a model of dextran (B179266) sulfate (B86663) sodium-induced colitis, sodium butyrate reduced oxidative stress by decreasing abdominal ROS, inhibiting the accumulation of myeloperoxidase and malondialdehyde, and restoring glutathione (B108866) activity. nih.gov

The mechanisms underlying these effects involve the activation of specific signaling pathways. Sodium butyrate has been found to upregulate the expression of Nrf2, a key transcription factor that regulates the expression of antioxidant proteins, through the GSK-3β/Nrf2 signaling pathway. nih.govresearchgate.net It also activates the COX-2/Nrf2/HO-1 pathway. nih.gov In the context of heat stress, sodium butyrate has been shown to improve antioxidant levels by increasing the concentrations of total superoxide (B77818) dismutase (T-SOD) and glutathione peroxidase (GSH-Px) while decreasing MDA levels in skeletal muscle. mdpi.com

Table 1: Effects of Sodium Butyrate on Oxidative Stress Markers

ConditionModelKey FindingsReference
High-Fat-Diet Induced ObesityRatsUpregulated antioxidant enzyme activity and GSH/GSSG ratio; Reduced ROS and MDA levels. nih.govresearchgate.net
Dextran Sulfate Sodium-Induced ColitisMiceReduced abdominal ROS; Inhibited myeloperoxidase and MDA accumulation; Restored glutathione activity. nih.gov
Heat StressMiceIncreased T-SOD and GSH-Px concentrations; Decreased MDA levels in skeletal muscle. mdpi.com
Advanced Glycation End Products (AGEs) Induced StressTHP-1 CellsIncreased SOD expression; Decreased ROS and MDA expression. mdpi.com

Mitochondrial Function and Bioenergetics

Sodium 3-hydroxybutanoate plays a significant role in modulating mitochondrial activity, leading to enhanced energy production and shifts in cellular metabolic states.

Studies on cerebral cortical neurons have shown that 3-hydroxybutyrate provides an energy substrate that shifts neuronal metabolism toward more efficient oxidative processes. nih.govtufts.edu Neurons maintained in the presence of 3-hydroxybutyrate exhibit increased oxygen consumption and enhanced production of adenosine triphosphate (ATP), the primary energy currency of the cell. nih.govtufts.edu

For instance, acute incubation of neurons with 1 mM 3-hydroxybutyrate was found to elevate the basal oxygen consumption rate (OCR) and increase cellular ATP content. tufts.edu This enhancement of mitochondrial respiration and energy production also occurs in other tissues; for example, 3-hydroxybutyrate was found to increase ATP production in heart muscle. mdpi.com

Table 2: Impact of 3-Hydroxybutyrate on Neuronal Bioenergetics

ParameterConditionObserved EffectReference
Basal Oxygen Consumption Rate (OCR)1 mM 3OHBIncreased nih.govtufts.edu
Cellular ATP Content1 mM 3OHB (1-hour incubation)Increased nih.govtufts.edu
Cellular ATP Levels8 mM 3OHB (6-hour incubation)Higher than control nih.gov

The ratio of nicotinamide (B372718) adenine (B156593) dinucleotide in its oxidized (NAD+) to its reduced (NADH) form is a critical indicator of the cellular redox state and influences metabolic pathways. A high NAD+/NADH ratio is generally indicative of an environment that favors oxidative reactions and energy production.

Research has shown that neurons treated with 3-hydroxybutyrate exhibit an elevated NAD+/NADH ratio. nih.gov This shift suggests that 3-hydroxybutyrate metabolism helps maintain a higher pool of NAD+, which is essential for driving oxidative reactions within the mitochondria, such as the citric acid cycle and oxidative phosphorylation. nih.gov The equilibrium between 3-hydroxybutyrate and acetoacetate (B1235776) is catalyzed by 3-hydroxybutyrate dehydrogenase and is considered a proxy for the mitochondrial NAD+/NADH ratio.

Enhanced Mitochondrial Respiration and Respiratory Efficiency

Sodium 3-hydroxybutanoate, the sodium salt of the ketone body 3-hydroxybutyrate (3-OHB), plays a significant role in cellular energy metabolism, particularly within the mitochondria. In neuronal cells, 3-OHB serves as a crucial alternative energy substrate to glucose, especially during periods of fasting or strenuous exercise. nih.govku.dk Studies on cultured cerebral cortical neurons have demonstrated that the presence of 3-OHB leads to a notable increase in mitochondrial respiration. nih.govku.dknih.gov

Neurons maintained with 3-OHB exhibit significantly increased oxygen consumption rates and enhanced production of adenosine triphosphate (ATP), the primary energy currency of the cell. nih.govresearchgate.net This metabolic shift also results in an elevated NAD+/NADH ratio, indicating a more oxidized state that is favorable for efficient cellular function. ku.dknih.gov The metabolism of 3-OHB into acetyl-CoA fuels the tricarboxylic acid (TCA) cycle, thereby driving the electron transport chain and increasing respiratory activity. nih.gov This enhancement of mitochondrial function is not merely a replacement for glucose metabolism but represents an improvement in energy production efficiency. nih.govresearchgate.net Research has shown that 3-OHB can rescue or improve mitochondrial respiration even when Complex I of the electron transport chain is inhibited. nih.gov

Table 1: Effects of 3-Hydroxybutanoate on Mitochondrial Respiration Parameters

ParameterObserved EffectCell Type/ModelReference
Oxygen Consumption Rate (OCR)IncreasedPrimary Cortical Neurons nih.govresearchgate.net
ATP ProductionIncreasedPrimary Cortical Neurons nih.govresearchgate.net
NAD+/NADH RatioElevatedPrimary Cortical Neurons ku.dknih.gov
Maximal RespirationIncreasedMotor-neuron-like cells researchgate.net
Spare Respiratory CapacityIncreasedMotor-neuron-like cells researchgate.net

Inhibition of Mitochondrial Membrane Permeability Transition Pore Opening

The mitochondrial permeability transition pore (mPTP) is a non-specific channel that can form in the inner mitochondrial membrane under conditions of high calcium concentration and oxidative stress. wikipedia.orgmdpi.com Irreversible opening of the mPTP disrupts the mitochondrial membrane potential, leading to mitochondrial swelling, rupture of the outer membrane, and the release of pro-apoptotic factors like cytochrome c, ultimately triggering cell death. wikipedia.orgmdpi.com

Sodium 3-hydroxybutanoate has demonstrated protective effects against conditions that favor the opening of the mPTP. In models of myocardial ischemia-reperfusion injury, 3-hydroxybutyrate administration was shown to decrease mitochondrial swelling and partially preserve the mitochondrial membrane potential. nih.gov These findings suggest that 3-hydroxybutanoate helps to inhibit the opening of the mPTP. nih.gov By maintaining mitochondrial integrity and preventing the collapse of the membrane potential, it counteracts a key step in one of the pathways leading to programmed cell death. mdpi.comnih.gov This inhibitory action on the mPTP is a critical component of the compound's neuroprotective and cardioprotective effects.

Influence on Neurotrophic Factors

Beyond its role as an energy substrate, sodium 3-hydroxybutanoate also functions as a signaling molecule, notably influencing the expression of neurotrophic factors that are vital for neuronal survival, growth, and plasticity. nih.govfrontiersin.org

Induction of Brain-Derived Neurotrophic Factor (BDNF) Expression

One of the most significant signaling functions of 3-hydroxybutanoate is its ability to induce the expression of Brain-Derived Neurotrophic Factor (BDNF). nih.govku.dknih.gov BDNF is a critical protein that supports the health of existing neurons, encourages the growth and differentiation of new neurons and synapses, and is fundamental for synaptic plasticity, learning, and memory. nih.govfrontiersin.org

Studies have shown that treating cultured cerebral cortical neurons with 3-OHB leads to a significant increase in both Bdnf messenger RNA (mRNA) and BDNF protein levels. nih.govresearchgate.net This effect has been observed to be dependent on the cellular uptake of 3-OHB through monocarboxylate transporters. nih.govresearchgate.net The induction of BDNF is a key mechanism by which 3-hydroxybutanoate may confer resilience against neurodegenerative diseases and neuronal stress. nih.govku.dknih.gov This mechanism also helps explain the beneficial cognitive effects associated with physiological states where ketone bodies are elevated, such as during exercise. mit.edu

Role of ROS Generation, NF-κB, and p300/EP300 in BDNF Induction

This increase in ROS activates the transcription factor nuclear factor-kappa B (NF-κB). nih.govnih.govresearchgate.net Upon activation, the p65 subunit of NF-κB translocates to the nucleus. nih.govresearchgate.net Concurrently, 3-OHB treatment increases the activity of histone acetyltransferases (HATs), specifically the p300/CBP family (also known as EP300). nih.govresearchgate.net The activated NF-κB, in conjunction with p300, then binds to specific promoter regions of the Bdnf gene. nih.govresearchgate.net The recruitment of the p300 acetyltransferase leads to histone acetylation at the Bdnf promoter, which remodels the chromatin to a more open state, facilitating gene transcription. nih.gov Inhibition of either NF-κB or p300 has been shown to block the 3-OHB-induced increase in Bdnf expression, confirming their essential roles in this pathway. nih.govresearchgate.net

Table 2: Key Molecular Players in 3-OHB-Mediated BDNF Induction

Molecule/FactorRole in the PathwayReference
3-Hydroxybutanoate (3-OHB)Initiates the signaling cascade through its metabolism. nih.govnih.gov
Reactive Oxygen Species (ROS)Act as second messengers to activate downstream targets. nih.govku.dk
Nuclear Factor-kappa B (NF-κB)Transcription factor that is activated by ROS and binds to the Bdnf promoter. nih.govresearchgate.net
p300/EP300Histone acetyltransferase that is recruited to the Bdnf promoter to enable transcription. nih.govresearchgate.net
Brain-Derived Neurotrophic Factor (BDNF)The final gene product, a neurotrophin that promotes neuronal health and plasticity. nih.govfrontiersin.org

Enzymology and Stereochemistry of 3 Hydroxybutanoate Metabolism

Stereoisomers of 3-Hydroxybutanoate

3-hydroxybutanoate is a chiral molecule, existing as two distinct enantiomers: (R)-3-hydroxybutanoate and (S)-3-hydroxybutanoate. nih.govresearchgate.net These stereoisomers exhibit different pharmacokinetic and pharmacodynamic properties, implying distinct metabolic fates and biological functions. nih.govnih.gov

(R)-3-Hydroxybutanoate as the Naturally Occurring Enantiomer

The (R)-enantiomer, also known as D-3-hydroxybutyrate, is the form naturally produced and utilized in mammalian metabolism. nih.govresearchgate.net It is a primary ketone body, synthesized from the oxidation of fatty acids, and serves as a crucial alternative energy source for tissues like the brain, especially during periods of low glucose availability such as fasting or prolonged exercise. researchgate.netnih.govnih.govnih.gov Beyond its role in energy metabolism, (R)-3-hydroxybutyrate is a precursor for the synthesis of biodegradable plastics like poly-(R)-3-hydroxybutyrate (PHB). nih.gov It is also a versatile chiral building block in the synthesis of various organic compounds. medchemexpress.com

(S)-3-Hydroxybutanoate: Role in Metabolism and Chemical Synthesis

While not a product of normal mammalian ketone body metabolism, the (S)-enantiomer, or L-3-hydroxybutyrate, does appear in metabolic pathways. researchgate.net For example, (S)-3-hydroxybutyryl-CoA is an intermediate in the beta-oxidation of fatty acids. researchgate.net Although it is not the primary enantiomer produced endogenously in mammals, exogenous administration of racemic D,L-3-hydroxybutanoate results in substantial circulating levels of the L-form. nih.gov

In the realm of chemical synthesis, (S)-ethyl 3-hydroxybutanoate is a valuable chiral intermediate. medchemexpress.com It is often produced via the microbial reduction of ethyl acetoacetate (B1235776), for example, using baker's yeast (Saccharomyces cerevisiae). orgsyn.orglookchem.comresearchgate.net This chiral building block is utilized in the synthesis of pharmaceuticals, such as carbapenem (B1253116) antibiotics, and agrochemicals. medchemexpress.comresearchgate.net

Enantiomeric Interconversion and Differential Biological Roles

The two enantiomers of 3-hydroxybutanoate have distinct biological effects and can, in some systems, be interconverted. For example, in the yeast Geotrichum candidum, the stereoconversion of the (S)-enantiomer to the (R)-enantiomer via a 3-oxoester intermediate has been observed, which is a key factor in determining the optical purity of the final product during microbial synthesis. researchgate.net

The differential roles of the enantiomers are evident in their physiological impacts. A study on induced pluripotent stem cell-derived cardiac myocytes showed that the (R)-enantiomer and a racemic mixture altered the electrophysiology differently. nih.gov While both formulations increased the voltage transient amplitude, the racemic mix shortened the action potential duration, whereas the (R)-enantiomer prolonged it. nih.gov This highlights that the chirality of 3-hydroxybutanoate is critical for its biological function and that the specific enantiomer present can lead to significantly different outcomes. nih.gov The pharmacokinetic profiles also differ, with oral administration of a racemic mixture leading to substantially higher plasma concentrations of L-3-HB compared to D-3-HB. nih.gov

The following table summarizes the key features of the 3-hydroxybutanoate stereoisomers.

Feature(R)-3-Hydroxybutanoate (D-form)(S)-3-Hydroxybutanoate (L-form)
Natural Occurrence Primary ketone body in mammals. nih.govresearchgate.netIntermediate in fatty acid β-oxidation. researchgate.net
Primary Role Alternative energy source; precursor for bioplastics. researchgate.netnih.govChiral building block for pharmaceuticals and agrochemicals. medchemexpress.comresearchgate.net
Synthesis Endogenously from fatty acid oxidation in the liver. nih.govPrimarily through microbial reduction of ethyl acetoacetate. orgsyn.orglookchem.com
Biological Impact Prolongs action potential duration in cardiac myocytes. nih.govContributes to different electrophysiological effects when in a racemic mixture. nih.gov

Enzymatic Activities Involved in Polyhydroxyalkanoate (PHA) Metabolism

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. tandfonline.comtandfonline.com The metabolism of these polymers, particularly poly(3-hydroxybutyrate) (PHB), involves a suite of specific enzymes for both synthesis and degradation. nih.govresearchgate.net

The biosynthesis of short-chain-length PHAs like PHB typically involves three key enzymes encoded by the phaA, phaB, and phaC genes. tandfonline.comnih.gov

β-ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. tandfonline.com

Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. nih.gov

PHA synthase (PhaC): Polymerizes (R)-3-hydroxybutyryl-CoA monomers into the PHB polymer chain. tandfonline.com

The degradation or mobilization of these stored polymers is equally important for the microorganism's survival and is catalyzed by PHA depolymerases (PhaZ) and other hydrolases. tandfonline.comtandfonline.com

PHB Oligomer Hydrolase Generating Free 3RHB

The intracellular degradation of PHB granules begins with PHA depolymerase (PhaZ), which hydrolyzes the polymer into 3-hydroxybutyrate (B1226725) (3HB) monomers and oligomers (dimers, trimers, etc.). nih.gov These resulting oligomers are then further broken down by specific 3HB-oligomer hydrolases. nih.govnih.gov

In bacteria such as Wautersia eutropha H16 (also known as Cupriavidus necator), several types of these hydrolases have been identified, including PhaZb and PhaZc. nih.govnih.gov These enzymes exhibit strong hydrolytic activity towards 3HB oligomers. nih.gov PhaZb, for example, efficiently hydrolyzes these short chains and can also degrade amorphous PHB at a lower rate, ultimately generating free (R)-3-hydroxybutyrate (3RHB) monomers. nih.govnih.gov The free 3RHB is then oxidized to acetoacetate by 3-hydroxybutyrate dehydrogenase, which can then be converted to acetoacetyl-CoA and subsequently enter central metabolic pathways like the TCA cycle to provide energy for the cell. tandfonline.com

Role of 3-Hydroxybutyrate in PHA Synthesis and Degradation Cycles

The metabolism of 3-hydroxybutanoate is central to the synthesis and degradation of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage compounds. griffith.edu.aufrontiersin.orgrsc.org The enzymatic pathways governing these cycles are highly specific, particularly concerning the stereochemistry of the 3-hydroxybutyrate monomer.

PHA Synthesis Cycle

The biosynthesis of the most common type of PHA, poly(3-hydroxybutyrate) or P(3HB), from 3-hydroxybutyrate precursors is a well-characterized three-step enzymatic pathway primarily involving three key enzymes encoded by the phaCAB operon. nih.govresearchgate.net This process begins with the central metabolite, acetyl-CoA.

Condensation: The pathway is initiated by the enzyme β-ketothiolase (encoded by phaA), which catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.govresearchgate.netyoutube.com This reaction is a critical regulatory point; under normal metabolic conditions, the presence of Coenzyme A can inhibit this step, but under nutrient-limiting conditions (except for carbon), the flux is directed towards PHA synthesis. nih.govresearchgate.net

Reduction: The acetoacetyl-CoA is then reduced to its stereospecific monomer, (R)-3-hydroxybutyryl-CoA. This reduction is catalyzed by the NADPH-dependent acetoacetyl-CoA reductase (encoded by phaB). researchgate.netoup.com The stereospecificity of this enzyme is crucial, as it exclusively produces the (R)-enantiomer, which is the form required for polymerization. nih.govnih.gov

Polymerization: The final step is the polymerization of (R)-3-hydroxybutyryl-CoA monomers into the P(3HB) polymer chain. This reaction is catalyzed by PHA synthase (encoded by phaC), which esterifies the monomers, releasing Coenzyme A in the process. youtube.comnih.gov The PHA synthase is the key enzyme of PHA production, as it is responsible for the polymerization of monomers into high-molecular-weight polymers that are then stored as insoluble granules within the cell's cytoplasm. frontiersin.orgnih.gov

EnzymeGeneEC NumberFunction in PHA Synthesis
β-KetothiolasephaAEC 2.3.1.9Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. nih.govresearchgate.net
Acetoacetyl-CoA ReductasephaBEC 1.1.1.36Stereospecifically reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA using NADPH. nih.govoup.com
PHA SynthasephaCEC 2.3.1.-Polymerizes (R)-3-hydroxybutyryl-CoA monomers into P(3HB). frontiersin.orgnih.gov

PHA Degradation Cycle

When carbon sources in the environment become scarce, microorganisms utilize the stored PHA as an internal energy reserve. This involves an enzymatic degradation pathway that breaks down the polymer back into its constituent monomers, which can then enter central metabolic pathways.

Depolymerization: The degradation process is initiated by PHA depolymerases (encoded by the phaZ gene), which hydrolyze the ester bonds of the P(3HB) polymer. researchgate.netrug.nl There are both intracellular and extracellular PHA depolymerases. researchgate.net Intracellular depolymerases mobilize the stored granules, releasing oligomers and monomers of (R)-3-hydroxybutyrate. nih.gov This process breaks the polymer down into smaller, soluble units. frontiersin.org

Monomer Metabolism: The resulting (R)-3-hydroxybutyrate monomers are then oxidized to acetoacetate by the NAD+-dependent (R)-3-hydroxybutyrate dehydrogenase (EC 1.1.1.30). nih.govwikipedia.orgcreative-enzymes.com

Entry into Central Metabolism: Acetoacetate is subsequently converted to acetoacetyl-CoA by succinyl-CoA:acetoacetate CoA-transferase. Finally, β-ketothiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the Krebs cycle to generate energy for the cell. nih.govnih.gov

EnzymeGeneEC NumberFunction in PHA Degradation
PHA DepolymerasephaZEC 3.1.1.75 / EC 3.1.1.76Hydrolyzes P(3HB) into monomers and oligomers of (R)-3-hydroxybutyrate. researchgate.netfrontiersin.org
(R)-3-Hydroxybutyrate Dehydrogenase-EC 1.1.1.30Oxidizes (R)-3-hydroxybutyrate to acetoacetate. wikipedia.orgcreative-enzymes.com
Succinyl-CoA:Acetoacetate CoA-Transferase-EC 2.8.3.5Converts acetoacetate to acetoacetyl-CoA. nih.gov
β-KetothiolasephaAEC 2.3.1.9Cleaves acetoacetyl-CoA into two acetyl-CoA molecules. nih.gov

Stereochemistry

The stereochemistry of 3-hydroxybutyrate is a critical aspect of its metabolism. The enzymes in both the synthesis and degradation pathways are highly stereospecific.

Research Methodologies and Techniques

In Vitro Cellular Models

In vitro cellular models are indispensable tools for dissecting the specific biological effects of sodium;3-hydroxybutanoate at the cellular and molecular level. These controlled environments allow researchers to investigate mechanisms of action in isolated cell types, providing foundational knowledge about the compound's physiological roles.

Primary cortical neurons isolated from Sprague Dawley rats have been utilized to model central nervous system injury and assess the neuroregenerative potential of D,L-sodium-beta-hydroxybutyrate (D/L-BHB). In a simulated injury model using a scratch assay, the application of D/L-BHB demonstrated a significant enhancement of neuronal migration and molecular processes linked to neural regeneration and axonogenesis.

Key findings from these studies revealed that D/L-BHB treatment led to a greater density of cell nuclei in the damaged areas and an increased presence of proteins associated with cytoskeletal functions, synaptogenesis, and axonogenesis. Specifically, immunocytochemistry showed more synapsin-I and β3-tubulin in the D/L-BHB-treated samples after 24 hours compared to controls. The velocity and distance traveled by migrating cells were also significantly higher with the treatment. In control cultures, the damaged gap expanded by 63.81% post-injury, whereas in response to D/L-BHB treatment, the gap size decreased by 10.83% from the baseline. Compared to the control group, cell density in the gaps of treated cultures increased by 97.27%, and the gap size was reduced by 74.64%.

ParameterControl Group (24h post-injury)D/L-BHB Treated Group (24h post-injury)
Change in Gap Size+63.81% (Expansion)-10.83% (Reduction)
Gap Area Narrowing1.5% of areas49.23% of areas
Cell Density vs. ControlBaseline+97.27%
Gap Size vs. ControlBaseline-74.64%

The effects of 3-hydroxybutyrate (B1226725) derivatives, including the sodium salts of D-3-hydroxybutyrate and DL-3-hydroxybutyrate, have been evaluated in mouse glial cell cultures to understand their influence on apoptosis and calcium (Ca2+) signaling. Research showed that these derivatives significantly decreased the percentage of glial cells undergoing apoptosis. This anti-apoptotic effect was found to be mediated by signaling pathways related to a dramatic elevation of cytosolic Ca2+ concentration.

Further investigation into the mechanism revealed that both extracellular and intracellular Ca2+ stores contributed to this increase. The effect of the 3-HB derivatives on cytosolic Ca2+ levels could be mitigated by nitrendipine, an antagonist of L-type voltage-dependent calcium channels, indicating the involvement of these channels in the signaling cascade. These findings suggest that 3-hydroxybutyrate derivatives can act as effective neural protective agents by inhibiting apoptosis through a Ca2+-dependent mechanism.

In vitro studies using human proximal tubular cells (HK-2 cell line) have been employed to investigate the mechanisms by which 3-hydroxybutyrate (3-OHB) may protect against diabetic nephropathy. These studies demonstrated that 3-OHB stimulates autophagic flux, a key cellular process for degrading and recycling damaged components. The stimulation of autophagy was evidenced by an increased ratio of LC3 I to LC3 II, phosphorylation of AMPK and beclin, and degradation of p62.

Furthermore, the research showed that 3-OHB attenuated the levels of reactive oxygen species (ROS) induced by high glucose conditions in these proximal tubular cells. This suggests that this compound may help mitigate cellular injury in the kidneys by enhancing the autophagic clearance of damaged components and reducing oxidative stress.

The influence of β-hydroxybutyrate (βHb) on cell proliferation and survival has been investigated using various human breast cancer cell lines and non-cancerous control cells, revealing differential effects dependent on the cell type. In one study, βHb treatment affected the viability, proliferation, and colony formation of MCF7 breast cancer cells, while showing different effects on colony formation in MDA-MB-231 cells. Notably, no such effects were observed on the non-cancerous HB2 breast cell line, which serves as a fibroblast-like control.

Specifically, βHb tended to decrease the colony-forming ability of MCF7 cells, whereas it had the opposite effect on MDA-MB-231 cells. Another study found that while low-glucose conditions decreased the proliferation of MCF-7 and T47D breast cancer cells, supplementation with βHb did not consistently rescue this effect. These findings highlight that the response to β-hydroxybutyrate is highly context- and cell-line-specific.

Cell LineCell TypeEffect of β-Hydroxybutyrate on Colony Formation
MCF7Breast CancerTendency to Decrease
MDA-MB-231Breast CancerTendency to Increase
HB2Non-Cancerous BreastNo significant effect

The murine osteoblast cell line MC3T3-E1 has been used as an in vitro model to study the effects of 3-hydroxybutyrate (3HB) on bone formation. Research has shown that 3HB promotes the differentiation of these osteoblasts. The intensity of cell differentiation, measured by alkaline phosphatase (ALP) activity, was directly proportional to the concentration of 3HB at levels below 0.01 g/L.

A significant indicator of osteoblast differentiation, calcium deposition, also showed a clear increase as the 3HB concentration rose from 0 to 0.1 g/L, which was confirmed using Alizarin red S staining and the Van Kossa assay. At the molecular level, reverse transcription PCR (RT-PCR) analysis revealed a significantly higher expression of osteocalcin (B1147995) (OCN) mRNA in MC3T3-E1 cells following administration of 3HB. These results collectively indicate that 3-hydroxybutyrate actively stimulates osteoblast differentiation and mineralization processes.

Primary cultures of dairy cow anterior pituitary cells (DCAPCs) have been used to research the regulatory effects of β-hydroxybutyric sodium salt (BHBA) on hormone synthesis and secretion. Studies have shown that BHBA significantly decreases the secretion of both growth hormone (GH) and prolactin (PRL) in a manner that is dependent on both dose and time.

The mechanism for this inhibition involves G protein signaling pathways. BHBA was found to lower intracellular cAMP levels, which in turn reduces the activity of protein kinase A (PKA). This inhibition of PKA activity leads to reduced phosphorylation of the cAMP response element-binding protein (CREB), thereby inhibiting the transcription and subsequent secretion of GH and PRL. The inhibitory effects of BHBA were weakened by pertussis toxin, a specific Gαi inhibitor, confirming the involvement of this G protein subunit. Furthermore, under low-glucose conditions, BHBA can also trigger AMPK signaling to decrease the translation of GH and PRL mRNA.

Molecular and Biochemical Assays

The impact of this compound and its related compound, sodium butyrate (B1204436), on gene expression is frequently investigated using quantitative polymerase chain reaction (qPCR) and reverse transcription PCR (RT-PCR). These techniques allow for the precise measurement of messenger RNA (mRNA) levels, providing insights into how the compound modulates cellular functions at the transcriptional level.

Studies have demonstrated that sodium butyrate can significantly alter the expression of a wide range of genes. For instance, in Caco-2 human intestinal epithelial cells, treatment with sodium butyrate was shown to increase the mRNA expression of the NHE8 gene, which is involved in sodium-hydrogen exchange. byu.edu Quantitative real-time PCR analysis revealed a significant upregulation in NHE8 mRNA levels in cells treated with butyrate compared to control cells. byu.edu

Table 1: Effect of Sodium Butyrate on NHE8 mRNA Expression in Caco-2 Cells

Treatment Group Relative NHE8 mRNA Expression (mean ± SE) P-value
Control 1.05 ± 0.23 \multirow{2}{*}{p = 0.037}
Butyrate-treated 2.26 ± 0.45

Data sourced from a study on Caco-2 cells, showing a significant increase in NHE8 mRNA after butyrate treatment. byu.edu

Further research in porcine fetal fibroblasts indicated that sodium butyrate treatment alters the expression of genes related to both histone deacetylation (HDAC1, HDAC2, HDAC3) and apoptosis, including pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2) genes. researchgate.net In the microorganism Streptomyces olivaceus, transcriptomic analysis via RNA sequencing showed that sodium butyrate affected the transcriptional levels of 2,471 genes, which equates to approximately 33% of the organism's total genes. nih.gov This broad impact was further confirmed by RT-PCR, which showed that a specific gene cluster responsible for the biosynthesis of bioactive compounds was transcribed only in the presence of sodium butyrate. nih.gov These findings underscore the utility of gene expression analysis in elucidating the molecular mechanisms of this compound.

A primary mechanism through which this compound and related short-chain fatty acids exert their biological effects is by inhibiting histone deacetylase (HDAC) enzymes. nih.gov This inhibition leads to a state of histone hyperacetylation, a key epigenetic modification that influences chromatin structure and gene expression. Assays that measure protein acetylation are therefore crucial for studying the compound's mechanism of action.

Research has shown that treating cultured cells with sodium butyrate leads to the hyperacetylation of histones, particularly H3, H4, and H2A. researchgate.netnih.gov This occurs because butyrate inhibits the activity of histone deacetylase, the enzyme responsible for removing acetyl groups from histones. nih.gov The accumulation of acetylated histones can be detected and quantified using techniques such as Western blotting with antibodies specific to acetylated forms of histones. Studies in porcine fetal fibroblasts demonstrated a dose-dependent increase in the acetylation of histones H3, H4, and H2A with increasing concentrations of sodium butyrate. researchgate.net

More recently, a novel form of histone modification directly linked to 3-hydroxybutanoate has been discovered: lysine (B10760008) β-hydroxybutyrylation (Kbhb). This modification is induced by β-hydroxybutyrate, the metabolite form of the compound. nih.gov Chemical proteomic approaches have been developed to identify the "reader" proteins that recognize this specific histone mark. These studies have identified the protein ENL as a novel binder of H3K9bhb (lysine 9 on histone H3), suggesting it plays a key role in mediating the transcriptional changes associated with this modification. nih.gov

The metabolic pathway of (R)-3-hydroxybutanoate is intrinsically linked to the activity of the enzyme 3-Hydroxybutyrate Dehydrogenase (HBDH). This enzyme, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, catalyzes the reversible oxidation of (R)-3-hydroxybutanoate to acetoacetate (B1235776), utilizing NAD+ as a cofactor. nih.govjournalofmetabolichealth.orglibretexts.org

Reaction Catalyzed by HBDH: (R)-3-hydroxybutanoate + NAD+ ⇌ Acetoacetate + NADH + H+ journalofmetabolichealth.orglibretexts.org

Measuring the activity of HBDH is fundamental to understanding the metabolism and physiological role of this compound. Spectrophotometric assays are commonly employed for this purpose. nih.gov These assays typically measure the rate of NADH production or consumption by monitoring the change in absorbance at a wavelength of 340 nm. The activity of HBDH is often expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions of temperature and pH. nih.gov For example, a standard unit definition is the amount of enzyme required to oxidize one µmole of D-β-hydroxybutyric acid per minute at pH 8.0 and 25°C. nih.gov HBDH is found in the mitochondria of a wide range of organisms, from microorganisms to humans, and its activity is crucial for the synthesis and degradation of ketone bodies. nih.govlibretexts.org

The compound 3-hydroxybutanoate, as a ketone body, serves as an important alternative energy substrate to glucose for many tissues, directly impacting mitochondrial respiration and the production of adenosine (B11128) triphosphate (ATP). libretexts.orgresearchgate.net The measurement of these bioenergetic processes is critical for understanding its physiological effects.

Extracellular flux analyzers (e.g., Seahorse XF Analyzer) are powerful tools used to measure cellular respiration in real-time. researchgate.netresearchgate.net This technology simultaneously measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), which is largely a measure of glycolysis. By using various mitochondrial inhibitors (like oligomycin, FCCP, and rotenone/antimycin A), specific parameters of mitochondrial function can be dissected, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. researchgate.net

Studies have shown that β-hydroxybutyrate can rescue or enhance mitochondrial respiration. In models of Parkinson's disease, D-β-hydroxybutyrate was found to ameliorate impaired oxygen consumption, leading to improved ATP production. nih.govnih.gov In pancreatic β-cells and skeletal muscle myotubes, treatment with β-hydroxybutyrate led to increased mitochondrial respiration and ATP production. libretexts.orgquora.com The theoretical ATP yield from the complete oxidation of one molecule of β-hydroxybutyrate is approximately 22.5 ATP molecules. youtube.com These measurements provide direct evidence of how this compound functions as an efficient fuel source for cellular energy production. nih.govlibretexts.org

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. The influence of this compound on ROS production is a key area of research, as ROS play significant roles in cell signaling and pathophysiology.

The detection of intracellular ROS is commonly performed using fluorescent probes and flow cytometry. A widely used probe is 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which is non-fluorescent until it is oxidized by intracellular ROS, at which point it becomes the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence can be quantified to determine the level of ROS.

The effects of this compound on ROS levels appear to be context-dependent. Some studies have reported an increase in intracellular ROS production upon treatment with sodium butyrate. For example, in a model of human hepatocyte differentiation, sodium butyrate was shown to increase ROS, which in turn augmented both differentiation and apoptosis. Conversely, other research has demonstrated a protective effect, where sodium butyrate reduces ROS production. In human retinal microvascular endothelial cells exposed to high glucose, sodium butyrate was found to decrease ROS levels and suppress the activation of downstream inflammatory pathways. Other methods, such as chemiluminescence assays, have also been used, indicating that sodium butyrate can down-regulate the generation of potent, myeloperoxidase-mediated oxidants in neutrophils.

Flow cytometry is a cornerstone technique for investigating the effects of this compound on cellular processes like apoptosis (programmed cell death) and cell cycle progression. This method allows for the high-throughput analysis of individual cells as they pass through a laser beam, enabling the quantification of various cellular properties.

To analyze apoptosis, cells are often stained with fluorescent markers like Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. This dual staining allows researchers to distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.

Studies consistently show that sodium butyrate can induce apoptosis in various cell types in a dose-dependent manner. For example, flow cytometry analysis of porcine fetal fibroblasts treated with sodium butyrate revealed a clear increase in the apoptotic cell population with higher concentrations of the compound. researchgate.net Similarly, in murine cementoblasts, sodium butyrate treatment led to an increase in the sub-G1 cell population, a hallmark of apoptotic DNA fragmentation.

Table 2: Apoptosis Rates in Porcine Fetal Fibroblasts Treated with Sodium Butyrate

Sodium Butyrate Concentration Rate of Apoptosis (mean ± SD)
1.0 mM 2.5% ± 0.4%
2.0 mM 7.6% ± 1.1%
3.0 mM 11.2% ± 1.4%

Data from flow cytometry analysis showing a dose-dependent increase in apoptosis. researchgate.net

Flow cytometry is also used to analyze the cell cycle by staining DNA with a fluorescent dye. This allows for the quantification of cells in different phases (G0/G1, S, and G2/M). Research has shown that sodium butyrate can cause cell cycle arrest, often in the G0/G1 phase, which prevents cell proliferation and can precede the induction of apoptosis. researchgate.net While not as commonly cited in this specific context, immunocytochemistry can be used to visualize the subcellular localization of proteins involved in migration and apoptosis, complementing the quantitative data from flow cytometry.

Western Blotting for Protein Phosphorylation and Expression

Western blotting is a widely utilized immunological technique to detect specific proteins within a sample. This method is instrumental in assessing the impact of this compound on cellular signaling pathways by examining changes in protein expression levels and phosphorylation states.

In studies investigating the neuroprotective effects of 3-hydroxybutyrate (3OHB), Western blotting has been employed to analyze histone modifications. For instance, treatment of HT22 neural cells with 3OHB led to a notable decrease in the levels of Histone H3 lysine 27 trimethylation (H3K27me3) and an increase in Histone H3 lysine 4 trimethylation (H3K4me3). nih.gov Specifically, a significant reduction in H3K27me3 was observed after 12 and 24 hours of treatment. nih.gov Conversely, H3K4me3 levels were elevated after 12 hours of incubation with 0.2 mM 3OHB. nih.gov Furthermore, Western blot analysis revealed that 3OHB treatment significantly increased the levels of H2AK118bhb and decreased H2AK119ub in HT22 cells. nih.gov

Another application of Western blotting is seen in the study of muscle protein kinetics during acute inflammation. In a study involving healthy male subjects, muscle biopsies were analyzed to assess the phosphorylation status of key signaling proteins. nih.gov Infusion of 3OHB was found to increase the phosphorylation of eukaryotic initiation factor 2α (eIF2α) at Ser51. nih.gov There was also a trend towards decreased phosphorylation of S6 kinase at Ser235/236 with 3OHB infusion, suggesting an inhibition of protein synthesis. nih.gov

The general procedure for Western blotting to detect phosphorylated proteins involves several key steps. abcam.comnih.gov Initially, proteins are extracted from cells or tissues and their concentrations are determined. The protein samples are then denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following separation, the proteins are transferred to a membrane, typically polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose. The membrane is then blocked to prevent non-specific antibody binding. Subsequently, the membrane is incubated with a primary antibody specific to the phosphorylated protein of interest. After washing, a secondary antibody, which is conjugated to an enzyme like horseradish peroxidase (HRP), is added. This secondary antibody binds to the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a detectable signal, which can be quantified to determine the relative amount of the phosphorylated protein. For normalization, a pan-specific antibody that recognizes the total protein regardless of its phosphorylation state is often used. licorbio.com

Spectroscopic and Chromatographic Techniques for Analysis

A variety of spectroscopic and chromatographic techniques are essential for the accurate quantification of D-3-hydroxybutyric acid in different biological and experimental samples.

Enzymatic-Spectrophotometric Assays for D-3-Hydroxybutyric Acid

Enzymatic-spectrophotometric assays provide a specific and sensitive method for the determination of D-3-hydroxybutyric acid. These assays are based on the enzymatic reaction catalyzed by D-3-hydroxybutyrate dehydrogenase (HBDH). In this reaction, D-3-hydroxybutyrate is oxidized to acetoacetate, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. nih.govnih.gov The increase in NADH concentration is measured spectrophotometrically, as NADH absorbs light at a wavelength of 340 nm.

To drive the reaction towards completion, which is thermodynamically favored in the reverse direction under physiological conditions, certain strategies are employed. One approach involves using a high concentration of NAD+ and a buffer with a high pH, typically around 9.5. nih.gov This method has been shown to be a reliable alternative to older assays that used hydrazine (B178648) to trap the acetoacetate product. nih.gov The recovery of D-3-hydroxybutyrate from liver samples using this hydrazine-free method was reported to be 98 ± 1%. nih.gov

Commercially available assay kits for D-3-hydroxybutyric acid utilize this enzymatic principle and are suitable for a range of sample types, including food products like eggs and biological cultures. pacificlab.vnmegazyme.com These kits often provide a linear range for detection, for example, from 0.4 to 12 µg of D-3-hydroxybutyric acid per assay, with a limit of detection around 0.074 mg/L. megazyme.com The reaction time for such assays is typically short, in the order of a few minutes. megazyme.com In some variations of the assay, the NADH produced is coupled to a colorimetric reaction, allowing for measurement at different wavelengths, such as 492 nm. nih.govmegazyme.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of non-volatile metabolites like 3-hydroxybutyric acid, a derivatization step is necessary to increase their volatility. A common derivatization agent is N,O-bis[trimethylsilyl]trifluoroacetamide (BSTFA). nih.gov

GC-MS methods have been developed for the quantitative analysis of 3-hydroxybutyrate and other organic acids in various biological matrices, including blood, urine, and serum. nih.govd-nb.infofrontiersin.orgnih.gov The general workflow involves sample preparation, which may include liquid-liquid extraction, followed by derivatization. The derivatized sample is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often employed to enhance sensitivity and specificity. nih.govd-nb.infoscispace.com In these modes, the mass spectrometer is set to detect specific ions characteristic of the analyte of interest. For example, in a GC-MS-MS method, the parent ion of derivatized gamma-hydroxybutyrate (an isomer of 3-hydroxybutyrate) at m/z 233 and its daughter ion at m/z 147 were monitored. nih.gov The use of a deuterated internal standard, such as deuterated GHB, is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. nih.gov

The table below summarizes the key parameters of a representative GC-MS method for the analysis of 3-hydroxybutyrate and related metabolites.

ParameterDescription
Sample Types Blood, Urine, Serum nih.govd-nb.infofrontiersin.org
Derivatization Agent N-methyl-N-trimethylsilyltrifluoracetamide, N,O-bis[trimethylsilyl]trifluoroacetamide (BSTFA) nih.govd-nb.info
Ionization Mode Electron Impact (EI) at 70 eV d-nb.info
MS Detection Mode Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) nih.govd-nb.infoscispace.com
Monitored Ions (for 3-hydroxybutyrate) m/z 191 (target), 192, 204 d-nb.info
Linear Range 0.5 - 50.0 mg/L (for GHB in saliva) scispace.com
Limit of Quantitation (LOQ) 2.5 µg/mL (for GHB in blood/urine) nih.gov

HPLC Coupled with UV Detection for D-3-Hydroxybutyric Acid

High-performance liquid chromatography (HPLC) is another widely used technique for the analysis of D-3-hydroxybutyric acid. When coupled with ultraviolet (UV) detection, it provides a robust method for quantification. However, since D-3-hydroxybutyric acid itself does not have a strong UV chromophore, a derivatization step is often required to introduce a UV-active or fluorescent tag to the molecule.

One such method involves the derivatization of D-3-hydroxybutyric acid with a benzofurazan (B1196253) reagent, (2S)-2-amino-3-methyl-1-[4-(7-nitro-benzo-2,1,3-oxadiazol-4-yl)-piperazin-1-yl]-butan-1-one (NBD-PZ-Val), to produce a fluorescent derivative. nih.gov This derivative can be detected with high sensitivity using a fluorescence detector. The HPLC analysis is typically performed on a C18 analytical column with a gradient elution program. nih.gov

A more direct approach involves reverse-phase (RP) HPLC with a simple mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid. sielc.com In this case, detection can be performed at a low UV wavelength. This method is scalable and can be used for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry compatibility, formic acid is used in the mobile phase instead of phosphoric acid. sielc.com

The table below outlines the parameters for an HPLC method for the determination of D-3-hydroxybutyric acid.

ParameterDescription
Sample Types Human Plasma nih.gov
Derivatization Reagent (2S)-2-amino-3-methyl-1-[4-(7-nitro-benzo-2,1,3-oxadiazol-4-yl)-piperazin-1-yl]-butan-1-one (NBD-PZ-Val) nih.gov
Column C18 analytical column (e.g., Synergy Hydro 150 mm × 3 mm, i.d., 4 μm) nih.gov
Mobile Phase Binary gradient of 0.1% aqueous trifluoroacetic acid versus methanol (B129727) nih.gov
Detection Fluorescence (λex=489 nm and λem=532 nm) nih.gov
Linearity Range 20 to 500 μmol/L nih.gov
Limit of Detection (LOD) 7.7 μmol/L nih.gov
Limit of Quantitation (LOQ) 25.8 μmol/L nih.gov

Advanced Structural and Computational Approaches

Advanced techniques such as protein crystallography and computational chemistry are providing unprecedented insights into the molecular mechanisms underlying the biological activity of this compound.

Protein Crystallography for Enzyme Structure Determination

Protein crystallography is a powerful technique used to determine the three-dimensional atomic structure of proteins. This information is crucial for understanding enzyme function, substrate specificity, and catalytic mechanisms. In the context of 3-hydroxybutanoate metabolism, protein crystallography has been instrumental in elucidating the structures of key enzymes.

One such enzyme is (R)-3-hydroxybutyrate dehydrogenase (HBDH), which catalyzes the NADH-dependent reduction of acetoacetate to (R)-3-hydroxybutyrate. nih.govacs.orgresearchgate.net The crystal structures of HBDH from different organisms have been solved in complex with its cofactor NAD+ and the substrate analog acetoacetate or the non-native substrate 3-oxovalerate. nih.govacs.orgresearchgate.net These structures have provided a detailed view of the enzyme's active site, revealing the structural basis for the stereochemistry of the reaction product. nih.govacs.orgresearchgate.net

Another important enzyme is 3-hydroxybutyryl-CoA dehydrogenase (A2HBD), which is involved in the butyrate production pathway in certain gut bacteria. The three-dimensional structure of A2HBD in complex with acetoacetyl-CoA and NAD+ has been determined at high resolution. nih.gov The crystallographic data revealed that the enzyme consists of two domains, with the cofactor binding to the N-terminal domain and the C-terminal domain being involved in dimerization. nih.gov The structure also showed a significant conformational change in a part of the enzyme upon substrate binding, which leads to the shrinkage of the catalytic cavity from an open to a closed conformation. nih.gov

The table below provides a summary of the crystallographic data for 3-hydroxybutyryl-CoA dehydrogenase (A2HBD).

ParameterA2HBD in complex with acetoacetyl-CoA and NAD+
Resolution 2.2 Å nih.gov
Space Group P3212 nih.gov
Unit Cell Parameters a = 90 Å, b = 90 Å, c = 212 Å, α = 90°, β = 90°, γ = 120° nih.gov

Kinetic Isotope Effects for Reaction Mechanism Elucidation

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating the mechanisms of enzymatic reactions, including those involving 3-hydroxybutanoate. st-andrews.ac.ukresearchgate.net By substituting an atom with its heavier isotope (e.g., hydrogen with deuterium), researchers can determine if the bond to that atom is broken in the rate-limiting step of a reaction. st-andrews.ac.uk This methodology has been applied to enzymes like (R)-3-hydroxybutyrate dehydrogenase (HBDH), which catalyzes the stereoselective reduction of 3-oxocarboxylates to (R)-3-hydroxycarboxylates, the precursors to biodegradable polyesters. researchgate.netacs.orgacs.org

Studies on HBDH from both a psychrophilic (cold-adapted) and a mesophilic (warm-adapted) organism have utilized primary deuterium (B1214612) KIEs to establish a steady-state ordered kinetic mechanism. acs.orgnih.gov In these studies, the cofactor NADH was replaced with its deuterated form, NADD. acs.orgnih.gov For the native substrate, acetoacetate, the results indicated that the hydride transfer from NADH to the substrate is not the rate-limiting step of the reaction. researchgate.netnih.gov However, when a non-native substrate, 3-oxovalerate, was used, the primary deuterium KIEs showed that hydride transfer becomes more rate-limiting. researchgate.netacs.orgnih.gov

Furthermore, by measuring solvent and multiple deuterium KIEs, researchers have inferred that the hydride and proton transfers likely occur within the same transition state. researchgate.netacs.orgnih.gov This detailed mechanistic insight is crucial for understanding the catalytic underpinnings of the enzyme. st-andrews.ac.uk Often, the intrinsic isotope effect, which reflects the true effect on the chemical step, is masked by other slower, isotope-insensitive steps like product release or conformational changes. st-andrews.ac.ukresearchgate.net Advanced methods can be employed to extract these intrinsic KIEs from pre-steady-state kinetics data to more clearly elucidate the transition states for hydride transfer. st-andrews.ac.uk

Primary Deuterium Kinetic Isotope Effects on 3-Oxovalerate Reduction by HBDH Orthologues. acs.org
EnzymeIsotope Effect (D k)Isotope Effect on kcat/Km (D(kcat/Km)NADD)
PaHBDH (psychrophilic)2.0 ± 0.12.4 ± 0.1
AbHBDH (mesophilic)2.6 ± 0.13.1 ± 0.1

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Quantum Mechanics/Molecular Mechanics (QM/MM) is a computational method that allows for the study of enzymatic reactions where bond formation and cleavage occur. nih.gov This hybrid approach treats the reactive part of the enzyme's active site with high-level quantum mechanics, while the surrounding protein and solvent environment are described using the computationally less expensive molecular mechanics force fields. nih.govnih.govmit.edu This methodology provides detailed insights into reaction mechanisms, transition states, and the energetics of catalytic processes. nih.gov

QM/MM calculations have been employed to dissect the mechanism of enzymes involved in the metabolism of 3-hydroxybutanoate precursors. For instance, the catalytic mechanism of β-ketoacyl reductase (KR), which reduces β-ketoacyl substrates to β-hydroxyacyl products (a similar reaction to the formation of 3-hydroxybutanoate), has been elucidated using this approach. researchgate.netrsc.org The study revealed a two-stage mechanism:

A nucleophilic attack by a hydride from the NADPH cofactor on the β-carbon of the substrate. This is coupled with a proton transfer from a tyrosine residue (Tyr2034) to the oxygen of the resulting β-alkoxide. researchgate.netrsc.org

Restoration of the tyrosine residue's protonation state through a proton relay involving the NADP+'s ribose and a lysine residue (Lys1995). researchgate.netrsc.org

The calculations determined the Gibbs energy barrier for the reduction step to be 11.7 kcal mol⁻¹ and the Gibbs reaction energy to be -10.6 kcal mol⁻¹. researchgate.netrsc.org

In another study combining QM/MM with KIEs and protein crystallography, the mechanism of (R)-3-hydroxybutyrate dehydrogenase (HBDH) was investigated. acs.orgresearchgate.net The QM/MM results suggested that the difference in activation energy between cold- and warm-adapted HBDH enzymes stems from differential electrostatic stabilization of the transition state. acs.orgresearchgate.net This highlights how the protein environment, treated by the MM part of the calculation, can fine-tune the reactivity of the active site. acs.org

Calculated Energy Barriers for the Reduction Step by β-ketoacyl Reductase. researchgate.netrsc.org
ParameterValue (kcal/mol)
Gibbs Energy Barrier11.7
Gibbs Reaction Energy-10.6

Molecular Docking and Molecular Dynamics Simulations for Ligand-Polymer Interactions

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a polymer). nih.gov It is used to estimate the strength of the interaction, often quantified as a binding affinity or docking score. nih.govjppres.com This approach has been applied to study the interactions between 3-hydroxybutyrate (3HB) and various functional polymers designed to act as molecularly imprinted polymers (MIPs) for 3HB, a key biomarker for diabetic ketoacidosis. jppres.comjppres.com

In one such study, the binding affinities of 3HB with ten different polymers were calculated. jppres.com The results showed that polymers like N-(hydroxymethyl)acrylamide (NHMAm) and hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) exhibited the strongest interactions with 3HB. jppres.com The analysis identified various types of molecular interactions, including pi-pi interactions with polymers containing aromatic rings like 4-vinylpyridine (B31050) (4VP), which contribute to the binding affinity. jppres.com This information is crucial for designing MIPs with high selectivity and affinity for the target molecule. jppres.com

Binding Affinities of 3-Hydroxybutyrate (3HB) with Various Polymers. jppres.com
PolymerBinding Affinity (kcal/mol)
N-(hydroxymethyl)acrylamide (NHMAm)-2.640
Hydroxyethyl methacrylate (HEMA)-2.523
Itaconic acid (ITA)-2.469
N-[tris(hydroxymethyl)methyl]acrylamide (TrisNHMAm)-2.305
4-vinylpyridine (4VP)-0.560
N,N-dimethylacylamide (DMAm)-0.350
N-(hydroxyethyl)acrylamide (NHEAm)-0.320

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of molecules over time. researchgate.net This technique has been extensively used to investigate the properties of poly(3-hydroxybutyrate) (P3HB), the biopolymer synthesized from 3-hydroxybutanoate monomers. researchgate.netmdpi.comresearchgate.net MD simulations are valuable for predicting structure-property relationships in polyhydroxyalkanoates (PHAs) and guiding the rational design of new polymers with tailored properties. researchgate.netnih.govnih.gov

Studies have used MD simulations to predict the mechanical properties of P3HB, such as Young's modulus and yield stress. mdpi.comnih.gov These simulations have shown that mechanical properties are influenced by temperature and the applied strain rate. mdpi.com Furthermore, the chemical structure of the polymer, such as the length of its side chains, significantly impacts its mechanical response; as the side chain length increases, both Young's modulus and yield stress tend to decrease. mdpi.comnih.gov MD simulations have also been used to elucidate the dissolution mechanism of P3HB in novel biosolvents like carvacrol, providing an atomistic understanding of the process. rsc.org Other research has focused on predicting thermal properties, such as the glass transition temperature (Tg), which is crucial for understanding polymer behavior and processing. rsc.org

Calculated Young's Modulus for P3HB from MD Simulations. researchgate.net
Simulation Run TypeYoung's Modulus
Production2.08 GPa
Annealing1.84 GPa
Quenching2.9 GPa

Synthesis and Production of Sodium 3 Hydroxybutanoate and Its Derivatives

Chemical Synthesis Methodologies

Chemical synthesis offers versatile pathways to produce 3-hydroxybutanoate, often targeting specific stereoisomers due to their importance in pharmaceuticals and other specialized applications.

Achieving high optical purity is critical for the application of (R)-3-hydroxybutanoate. Several chemical strategies have been developed to this end. One prominent method involves the asymmetric hydrogenation of 3-oxobutanoate esters, such as methyl acetoacetate (B1235776) or ethyl acetoacetate. orgsyn.orggoogle.com This process often employs chiral metal catalysts, particularly ruthenium-phosphine complexes, to stereoselectively produce the (R)-enantiomer. google.comgoogle.com For instance, the hydrogenation of methyl 3-oxobutanoate in an organic solvent using a specific ruthenium complex catalyst can yield methyl (R)-3-hydroxybutanoate with a high enantiomeric excess (ee) of 94%. patsnap.com The reaction is typically conducted under hydrogen pressure for a set duration, after which the product is purified. google.compatsnap.com

Another approach to obtaining enantiomerically pure (R)-3-hydroxybutanoate is through the depolymerization of poly-[(R)-3-hydroxybutyric acid] (PHB), a biopolymer produced by microorganisms like Alcaligenes eutrophus. orgsyn.orgorgsyn.org This process involves treating the polymer with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid, to yield the corresponding ester, (R)-(−)-methyl 3-hydroxybutanoate. orgsyn.org This method leverages the perfect stereospecificity of the biologically produced polymer to yield a monomer of 100% enantiomeric excess. orgsyn.org

The table below summarizes key findings from different chemical synthesis strategies for (R)-3-hydroxybutanoate.

Starting MaterialCatalyst/MethodProductEnantiomeric Excess (ee)Yield
Methyl 3-oxobutanoateRuthenium ComplexMethyl (R)-3-hydroxybutyrate94%94.7%
Ethyl acetoacetateRuthenium-phosphine complexEthyl (2S, 3R)-2-(N-acetylamino)methyl-3-hydroxybutanoate93%85%
Poly-[(R)-3-hydroxybutyric acid] (PHB)Methanolysis with H₂SO₄(R)-(−)-Methyl 3-hydroxybutanoate>97%70%

This table is generated based on data from cited research findings. google.compatsnap.comorgsyn.org

In the quest for greener and more efficient synthesis routes, supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), have emerged as alternative reaction media. taylorfrancis.comscielo.br SCFs offer advantages such as high diffusivity, low viscosity, and environmental benignity. Lipases, a class of enzymes, are often used in these non-aqueous media to catalyze esterification and transesterification reactions with high selectivity. taylorfrancis.comnih.gov

Lipase-catalyzed reactions in scCO₂ can be used for the synthesis of 3-hydroxybutyrate (B1226725) esters. researchgate.net The activity and stability of lipases, such as those from Candida antarctica (CALB) and Rhizomucor miehei, can be influenced by the conditions of the supercritical environment, including pressure and temperature. researchgate.netgoogle.com While scCO₂ can sometimes lead to lower conversion rates compared to traditional organic solvents like hexane, process parameters can be optimized to improve yields. scielo.br For example, adjusting the volume of the vapor phase in the reactor can enhance conversion by facilitating the removal of water, a byproduct of esterification that can inhibit enzyme activity. scielo.br This combination of enzymatic catalysis and supercritical fluid technology represents a promising approach for the sustainable production of chiral esters like (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. mdpi.com

Biotechnological Production via Microbial Fermentation

Microbial fermentation is a powerful alternative to chemical synthesis for producing 3-hydroxybutyrate. This approach often utilizes renewable feedstocks and can be engineered to produce specific enantiomers with high purity.

Escherichia coli is a widely used host for metabolic engineering due to its rapid growth and well-understood genetics. nih.gov Wild-type E. coli does not naturally produce 3-hydroxybutyrate (3HB). oup.comoup.com However, by introducing a synthetic metabolic pathway, it can be engineered to produce this compound from simple carbon sources like glucose. scispace.com The production of 3HB in recombinant E. coli typically involves a two-step process starting from the central metabolite acetyl-CoA. nih.gov

Significant efforts have been made to enhance 3HB titers in E. coli. One strategy involves improving the supply of cofactors, such as NADPH, which can be a limiting factor for the acetoacetyl-CoA reductase enzyme. nih.gov Overexpression of glucose-6-phosphate dehydrogenase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, can increase NADPH availability and boost 3HB production. nih.gov Fed-batch fermentation processes have successfully increased 3HB production to significant levels, with some studies reporting titers as high as 12 g/L after 48 hours. oup.comoup.comresearchgate.net

The table below presents results from various studies on 3HB production using recombinant E. coli.

Strain / PlasmidsFermentation TypeCarbon SourceTiter (g/L)Productivity (g/L/h)
E. coli DH5α (pUCAB + pMC2PTK)Shake FlaskGlucose>2.0N/A
E. coli DH5αBatchGlucose~5.0~0.21
E. coli DH5αFed-BatchGlucose12.00.25
E. coli (Nitrogen-limited)Fed-BatchGlucose12.70.42

This table is generated based on data from cited research findings. oup.comoup.comnih.gov

To create an efficient production pathway for 3HB in E. coli, a common metabolic engineering approach is the design of a hybrid pathway that incorporates genes from different microorganisms. oup.com A successful pathway for extracellular 3HB production involves the expression of four key enzymes. oup.comresearchgate.net This hybrid pathway typically starts with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by a β-ketothiolase (encoded by phbA) from a known polyhydroxyalkanoate (PHA) producer like Cupriavidus necator (formerly Alcaligenes eutrophus or Ralstonia eutropha). nih.govoup.com

The acetoacetyl-CoA is then reduced to D-(−)-3-hydroxybutyryl-CoA by an acetoacetyl-CoA reductase (encoded by phbB), also from C. necator. oup.comoup.com The final steps to release free 3HB involve enzymes that are not part of the native PHA synthesis pathway. Genes for phosphotransbutyrylase (ptb) and butyrate (B1204436) kinase (buk) from an organism like Clostridium acetobutylicum are introduced. oup.com These enzymes convert D-(−)-3-hydroxybutyryl-CoA into the final 3-hydroxybutyric acid product, which is then exported from the cell. oup.com This engineered hybrid pathway has proven effective, enabling high-titer production of 3HB from glucose. oup.comresearchgate.net

Besides engineered organisms, several wild-type microorganisms can naturally synthesize 3-hydroxybutyrate or its polymer, poly(3-hydroxybutyrate) (P3HB). nih.gov

Alcaligenes eutrophus (now Cupriavidus necator): This hydrogen-oxidizing bacterium is one of the most well-studied organisms for the production of P3HB. nih.govnih.gov It can accumulate large intracellular granules of P3HB, often exceeding 70% of its cell dry weight, under nutrient-limiting conditions with an excess carbon source. nih.govnih.gov A. eutrophus can utilize a variety of carbon sources, including fructose, xylose, and organic acids. aalto.fi High-cell-density fed-batch fermentations have achieved very high P3HB concentrations, with some studies reporting final cell concentrations of 281 g/L and a PHB concentration of 232 g/L. nih.gov The monomer, (R)-3-hydroxybutanoate, can then be recovered by depolymerization of the extracted polymer. orgsyn.org

Clostridium butyricum : This anaerobic bacterium is known for its ability to produce butyric acid. nih.gov Certain strains, such as Clostridium butyricum ATCC 19398, have also been reported to produce 3-hydroxybutyrate directly, although typically at lower levels compared to the polymer accumulation in A. eutrophus. oup.com Recent metabolic engineering efforts have focused on acetogenic Clostridium species, like Clostridium ljungdahlii, to produce 3HB from acetyl-CoA derived from syngas (CO/H₂/CO₂). nrel.gov By discovering and overexpressing a native (S)-3-hydroxybutyryl-CoA dehydrogenase, researchers have improved 3HB yields in these organisms, highlighting their potential for converting waste gases into valuable chemicals. nrel.gov

Derivatization for Research Applications

Sodium 3-hydroxybutanoate and its enantiomeric forms serve as versatile starting materials for the synthesis of various derivatives used in specialized research applications. Through chemical and enzymatic modifications, researchers can create esters, oligomers, optically active building blocks, and isotopically labeled tracers to investigate biological processes, develop new materials, and synthesize complex chiral molecules.

Esters and Oligomers of (R)-3-Hydroxybutyrate

The (R)-enantiomer of 3-hydroxybutyrate is a readily available chiral precursor, often derived from the depolymerization of the biopolymer polyhydroxybutyrate (B1163853) (PHB). orgsyn.orgresearchgate.net This polymer, produced by various bacteria, provides a direct route to obtaining monomeric (R)-3-hydroxybutyrate and its derivatives. orgsyn.orgnih.gov

One common method for producing esters is the acidic alcoholysis of PHB. researchgate.net This process involves heating PHB in the presence of an alcohol (such as methanol, ethanol, or propanol) and an acid catalyst, like sulfuric acid or hydrochloric acid, to yield the corresponding alkyl (R)-3-hydroxybutyrate esters. orgsyn.orgresearchgate.net For instance, reacting PHB with methanol and sulfuric acid in 1,2-dichloroethane (B1671644) produces (R)-(-)-methyl 3-hydroxybutanoate. orgsyn.org

Enzymatic synthesis offers a highly specific alternative for creating esters and dimers. A notable example is the synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate. nih.gov This dimer can be efficiently prepared using the enzyme Candida antarctica lipase (B570770) B (CAL-B), which catalyzes the coupling of (R)-ethyl-3-hydroxybutyrate and (R)-1,3-butanediol. nih.govmdpi.com This enzymatic approach is valued for its efficiency, scalability, and for being a chromatography-free method. nih.gov

Oligomers of (R)-3-hydroxybutyrate (OHB) are also synthesized for research, particularly for studying ion transport across lipid bilayers. researchgate.net These oligomers, typically containing 5 to 15 monomer units, can be produced through the controlled acid or alkaline hydrolysis of PHB, followed by purification techniques like gel permeation chromatography. researchgate.net

Synthesis Methods for (R)-3-Hydroxybutyrate Esters
ProductStarting MaterialMethodKey Reagents/CatalystsReference
(R)-(-)-Methyl 3-hydroxybutanoatePoly-[(R)-3-hydroxybutyric acid] (PHB)Acidic Alcoholysis (Transesterification)Methanol, Sulfuric Acid, 1,2-Dichloroethane orgsyn.org
Alkyl (R)-(-)-3-hydroxybutyrates (Methyl, Ethyl, Propyl)PHBAcidic AlcoholysisAnhydrous Hydrochloric Acid, Corresponding Alcohol researchgate.net
(R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate(R)-ethyl-3-hydroxybutyrate and (R)-1,3-butanediolEnzymatic CouplingImmobilized Candida antarctica lipase-B (CAL-B) nih.gov

Optically Active Fine Chemical Building Blocks (e.g., (S)-3-Hydroxybutyrate)

While the (R)-enantiomer is commonly derived from biological polymers, the (S)-enantiomer of 3-hydroxybutyrate is also a valuable chiral building block for the synthesis of enantiomerically pure products. orgsyn.orggoogle.com Its synthesis often relies on stereoselective chemical or biochemical methods.

One established method for producing (S)-ethyl-3-hydroxybutyrate is through the yeast reduction of ethyl acetoacetate, which can achieve an enantiomeric excess (ee) of 86–95%. orgsyn.org Another efficient route involves the enantioselective hydrolysis of racemic β-butyrolactone using enzymes like CAL-B. nih.govgoogle.com This lipase preferentially hydrolyzes one enantiomer, allowing for the separation and conversion of the remaining lactone into the desired (S)-3-hydroxybutyrate derivative. nih.govgoogle.com

(S)-3-Hydroxy-γ-butyrolactone, a derivative of (S)-3-hydroxybutyric acid, is another important chiral intermediate. google.com It can be synthesized from readily available carbohydrates like maltose (B56501) or lactose. The process involves treating the carbohydrate source with cumene (B47948) hydroperoxide in the presence of a base, which forms (S)-3,4-dihydroxybutyric acid. Subsequent acidification and solvent removal yield the optically active lactone. google.com These optically active building blocks are crucial for the asymmetric synthesis of complex molecules such as pharmaceuticals and vitamins. researchgate.netnih.gov

Synthesis of (S)-3-Hydroxybutyrate Derivatives
ProductStarting MaterialMethodKey FeaturesReference
Ethyl (S)-3-hydroxybutanoateEthyl acetoacetateYeast ReductionAchieves 86-95% enantiomeric excess. orgsyn.org
(S)-3-Hydroxybutyric acidRacemic β-butyrolactoneEnzymatic HydrolysisUses Candida antarctica lipase for enantioselective hydrolysis. nih.gov
(S)-3-Hydroxy-γ-butyrolactoneCarbohydrates (e.g., maltose)Oxidative CleavageUtilizes inexpensive and readily available starting materials. google.com

Isotope-Labeled Compounds (e.g., 13C-labeled) for Tracer Studies

Isotopically labeled versions of sodium 3-hydroxybutanoate are indispensable tools for metabolic research. medchemexpress.comnih.gov By replacing certain atoms with their stable heavy isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can trace the path of the molecule through complex biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.comnih.gov

These labeled compounds, often called tracers, are used in Stable Isotope Resolved Metabolomics (SIRM) to elucidate metabolic pathways, measure metabolic flux, and understand how metabolism is altered in various diseases. nih.gov For example, ¹³C-labeled sodium 3-hydroxybutanoate can be administered to track its conversion and utilization as an energy source in different tissues, such as the brain. medchemexpress.com

Various isotopically labeled forms are commercially available or can be synthesized, including those with two or four ¹³C atoms (¹³C₂) or (¹³C₄). medchemexpress.commedchemexpress.comsigmaaldrich.com The synthesis of these compounds requires specialized starting materials and methods to ensure the precise placement of the isotopic labels within the molecule's carbon skeleton. unimi.it The use of these tracers allows for unambiguous tracking of atoms through compartmentalized metabolic networks, providing detailed insights into systems biochemistry that would be otherwise unattainable. nih.gov

Examples of Isotope-Labeled 3-Hydroxybutanoate Compounds for Research
Compound NameIsotopic LabelPrimary Research ApplicationReference
(R)-3-Hydroxybutanoic acid-¹³C₂ sodium¹³CMetabolic tracer studies medchemexpress.commedchemexpress.com
Sodium DL-3-hydroxybutyrate-¹³C₄¹³CMetabolic flux analysis via mass spectrometry sigmaaldrich.com
3-Hydroxybutyric acid-d₂ sodium²H (Deuterium)Metabolic pathway elucidation medchemexpress.com

Future Research Directions and Unexplored Avenues

Elucidation of Exact Mechanisms Underlying Observed Cellular and Molecular Effects

While it is established that sodium 3-hydroxybutanoate functions as an endogenous inhibitor of class I histone deacetylases (HDACs), the precise downstream consequences of this inhibition require further exploration. Research has shown that by inhibiting HDACs, particularly HDAC1 and HDAC2, β-hydroxybutyrate (β-HB) increases histone acetylation, leading to global changes in gene transcription. This epigenetic regulation affects genes involved in oxidative stress resistance, such as FOXO3A and MT2, and has been shown to confer protection against oxidative damage. In the context of diabetic cardiopathy, β-HB has been found to inhibit HDAC3, promoting the expression of claudin-5 and thus attenuating cardiac microvascular hyperpermeability.

Beyond HDAC inhibition, β-HB is involved in a variety of signaling pathways, including ROS-p38 and ERK/AKT. It also influences major metabolic regulators like the mammalian target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK). However, the exact molecular choreography—how β-HB orchestrates these different pathways and how they intersect—remains to be fully mapped out. Future studies should aim to dissect these complex signaling networks to understand how β-HB's effects are integrated at the cellular level. For instance, its role in suppressing the NLRP3 inflammasome is a critical anti-inflammatory mechanism that warrants deeper investigation.

A significant, yet less understood, mechanism is the post-translational modification known as β-hydroxybutyrylation. This process, where β-HB is covalently attached to protein lysine (B10760008) residues, is a direct signaling function of the molecule. Investigating the scope of the β-hydroxybutyrylome, identifying the specific proteins modified, and understanding how this modification alters their function are critical next steps.

Table 1: Key Molecular Mechanisms of Sodium 3-Hydroxybutanoate

Mechanism Target(s) Observed Effect(s) Reference(s)
HDAC Inhibition Class I HDACs (HDAC1, HDAC2, HDAC3) Increased histone acetylation, altered gene expression (e.g., FOXO3A, MT2, claudin-5), protection against oxidative stress, reduced microvascular permeability.
GPCR Signaling HCAR2 (GPR109A), FFAR3 Reduced lipolysis, anti-inflammatory effects, modulation of adrenal function.
Inflammasome Inhibition NLRP3 Inflammasome Reduced inflammation.
Post-Translational Modification Lysine residues on proteins β-hydroxybutyrylation, regulation of protein function.
Metabolic Pathway Modulation AMPK, mTOR Regulation of cellular energy metabolism and growth.

Investigation of Differential Signaling Roles of (R)- and (S)-Enantiomers

Sodium 3-hydroxybutanoate is a chiral molecule existing in two forms: (R)-3-hydroxybutyrate (D-β-HB) and (S)-3-hydroxybutyrate (L-β-HB). The (R)-enantiomer is the predominant form produced during endogenous metabolism in mammals and is readily catabolized for energy. In contrast, the (S)-enantiomer is typically a short-lived intermediate in the final stage of fatty acid β-oxidation. Emerging research indicates that these enantiomers possess distinct, and sometimes opposing, biological activities, a critical consideration for future studies and potential therapeutic applications.

A compelling example of this stereoselectivity is seen in cardiac electrophysiology. Studies on induced pluripotent stem cell-derived cardiac myocytes (iPS-CMs) revealed that while both pure (R)-β-HB and a racemic mixture of (R/S)-β-HB increased optical potential amplitude, they had opposite effects on action potential duration and calcium transients. (R)-β-HB was found to prolong the action potential duration and reduce the peak calcium transient, whereas the racemic mixture shortened the action potential and increased the peak calcium transient. These differential effects suggest that the chirality of β-HB is a crucial determinant of its biological function in the heart and that the presence of the (S)-enantiomer significantly alters the cellular response.

Furthermore, in a study investigating cardiovascular hemodynamics, the L-enantiomer (S-form) was unexpectedly found to play a major role. Infusions of a racemic mixture and pure L-3-OHB both increased cardiac output significantly, primarily by reducing afterload, while the D-3-OHB (R-form) had only a minor, non-significant effect. This highlights a dissociation between the metabolic and hemodynamic effects of the enantiomers, emphasizing the unique signaling properties of the S-form.

Future research must systematically investigate the enantiomer-specific effects on various signaling pathways, receptor binding affinities, and metabolic fates. Understanding the distinct roles of (R)- and (S)-3-hydroxybutanoate is essential, as many commercially available supplements contain racemic mixtures, which may elicit different biological responses than the endogenously produced (R)-enantiomer.

Table 2: Differential Effects of 3-Hydroxybutyrate (B1226725) Enantiomers on Cardiac Function

Enantiomer/Mixture Effect on Action Potential Duration (iPS-CMs) Effect on Peak Calcium Transient (iPS-CMs) Effect on Cardiac Output (in vivo) Reference(s)
(R)-3-hydroxybutyrate Prolonged Reduced Minor, non-significant increase
(R/S)-3-hydroxybutyrate (Racemic) Shortened Increased Significant increase
(S)-3-hydroxybutyrate Not individually tested Not individually tested Significant increase (primary driver of CO increase in racemic mix)

Characterization of Novel Receptors and Binding Partners

The signaling actions of sodium 3-hydroxybutanoate are mediated in part by its interaction with specific cell surface receptors and transporters. To date, two G-protein coupled receptors (GPCRs), the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and the free fatty acid receptor 3 (FFAR3), have been identified as receptors for β-HB. Activation of HCAR2, which binds β-HB with a half-maximal effective concentration (EC₅₀) of approximately 0.7 mM, can lead to a reduction in lipolysis in adipocytes, potentially acting as a negative feedback loop to regulate ketogenesis.

Transport of β-HB across cell membranes, including the blood-brain barrier, is facilitated by monocarboxylate transporters (MCTs) from the SLC16A family, such as MCT1 and MCT2. While the transporter SLC16A6 is thought to be key for exporting β-HB from the liver, the specific transporters responsible for its uptake into many target tissues remain to be definitively identified.

Future research should focus on identifying and characterizing other potential receptors and binding partners for sodium 3-hydroxybutanoate. This could involve screening for novel interactions using advanced proteomic techniques. Elucidating the full complement of receptors will provide a more complete picture of how β-HB exerts its pleiotropic effects across different cell types and physiological conditions. Furthermore, investigating the regulation and tissue-specific expression of known and novel transporters is crucial for understanding the pharmacokinetics and targeted effects of β-HB.

Exploration of Sodium 3-Hydroxybutanoate in Diverse Biological Contexts

The recognition of sodium 3-hydroxybutanoate as a signaling molecule has broadened its relevance beyond metabolism into diverse pathological and physiological contexts, including neurodegenerative diseases, cancer, cardiovascular disease, and immunology.

Neurodegenerative Diseases: In models of Alzheimer's and Parkinson's disease, D-β-hydroxybutyrate has demonstrated neuroprotective effects. It has been shown to protect cultured neurons from toxicity induced by amyloid-β and MPP⁺, suggesting that defects in mitochondrial energy generation contribute to these diseases. More recent findings indicate β-HB can regulate protein homeostasis by targeting misfolded and aggregation-prone proteins associated with neurodegeneration, a mechanism that appears independent of ATP generation. Further exploration is needed to understand how β-HB modulates microglial function and neuroinflammation, potentially via the GPR109A receptor.

Cancer: The role of β-HB in cancer is complex and appears context-dependent. While some cancer cells are unable to efficiently use ketone bodies for energy, suggesting a therapeutic potential for ketogenic diets, other studies indicate that β-HB can be utilized by certain cancer cells to fuel proliferation and migration. For example, in colorectal cancer models, β-HB has been shown to slow tumor growth by activating the Hcar2 receptor and inducing the expression of the gene Hopx. Conversely, it has also been reported to promote stemness in a subpopulation of colon cancer cells. The precise mechanisms determining whether β-HB acts as a tumor-suppressive or tumor-promoting agent require intensive investigation.

Cardiovascular Disease: β-HB is increasingly recognized for its beneficial effects on the cardiovascular system. It can serve as an efficient "super fuel" for the heart, particularly in failing hearts where fatty acid and glucose metabolism are impaired. Beyond its metabolic role, β-HB exerts signaling effects, including anti-inflammatory actions through inhibition of the NLRP3 inflammasome and epigenetic regulation. Studies have shown that elevated β-HB is associated with both the severity of heart failure and a potential adaptive response. Future work should clarify its role in cardiac remodeling and its therapeutic potential for conditions like heart failure with reduced ejection fraction.

Immunology: β-HB is emerging as an important immunomodulatory molecule. It can suppress the secretion of pro-inflammatory cytokines like IL-1β and TNF-α from immune cells and increase anti-inflammatory cytokines like IL-10. These effects appear to be modulated by factors such as glycemic status and exposure time. β-HB also affects the function and distribution of immune cells, including lymphocytes and macrophages, and can alter the gut microbiota, which in turn influences the immune system. The intricate ways in which β-HB regulates the innate and adaptive immune systems are a fertile ground for future research.

Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

The accurate measurement of sodium 3-hydroxybutyrate and its related metabolites is fundamental to understanding its physiological roles. While standard enzymatic assays exist, there is a growing need for more advanced analytical techniques that can provide greater sensitivity, specificity, and comprehensive profiling.

Electrochemical biosensors represent a promising area of development for rapid and precise detection of 3-hydroxybutyrate. These sensors often utilize the enzyme 3-hydroxybutyrate dehydrogenase (3-HBDH) immobilized on screen-printed electrodes modified with materials like carbon nanotubes or reduced graphene oxide to enhance performance. Such biosensors can achieve low detection limits and high specificity, making them suitable for point-of-care testing and real-time monitoring. Further innovations, such as bienzyme systems that couple 3-HBDH with another enzyme like salicylate (B1505791) hydroxylase, can improve sensor response and linearity.

For comprehensive metabolomic studies, advanced mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable. These methods allow for the simultaneous and enantioselective determination of both (R)- and (S)-3-hydroxybutyrate, which is crucial for dissecting their distinct biological roles. Comprehensive profiling using these techniques will enable researchers to build a more complete atlas of the metabolic networks influenced by sodium 3-hydroxybutanoate under various physiological and pathological states.

Optimization of Sustainable Bioproduction Methods and Derivatization for Specific Research Applications

The growing interest in sodium 3-hydroxybutyrate and its polymers necessitates the development of sustainable and cost-effective production methods. Polyhydroxybutyrate (B1163853) (PHB), a biodegradable thermoplastic, is a polymer of (R)-3-hydroxybutyrate produced by various microorganisms as an energy and carbon storage material. Industrial production of PHB and its copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), typically relies on bacterial fermentation.

Future research should focus on optimizing these bioproduction processes. This includes identifying or engineering microbial strains (e.g., Cupriavidus necator, Escherichia coli) for higher yields, utilizing low-cost and renewable feedstocks like methane (B114726) or food waste, and refining fermentation and downstream recovery processes to reduce costs. Metabolic engineering strategies, such as introducing artificial pathways for copolymer synthesis from unrelated sugars, are being explored to create bioplastics with tailored properties. Simulating and optimizing large-scale bioreactor processes will also be key to making PHB a viable alternative to petroleum-based plastics.

Furthermore, the chemical derivatization of 3-hydroxybutyrate is an important avenue for creating specific tools for research. For example, the synthesis of ketone esters, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, provides a method for inducing ketosis for research and potential therapeutic purposes without the need for a strict ketogenic diet. The development of novel derivatives and labeled compounds will be invaluable for tracing metabolic pathways and elucidating the mechanisms of action of sodium 3-hydroxybutanoate.

Q & A

Basic Research Questions

Q. How can sodium 3-hydroxybutanoate be distinguished from structurally similar compounds like sodium DL-3-hydroxybutyrate in experimental settings?

  • Method : Use chiral chromatography or nuclear magnetic resonance (NMR) to analyze enantiomeric purity. Sodium DL-3-hydroxybutyrate is a racemic mixture, while synthetic sodium 3-hydroxybutanoate may exist as a single enantiomer, affecting biological activity. Additionally, compare metabolic flux in model systems using isotopically labeled versions .

Q. What are the standard laboratory methods for synthesizing sodium 3-hydroxybutanoate?

  • Method : Neutralize 3-hydroxybutyric acid with sodium hydroxide under controlled pH and temperature. Purify via recrystallization or lyophilization. Ensure stoichiometric equivalence to avoid residual reactants, confirmed by Fourier-transform infrared spectroscopy (FTIR) or titration .

Q. What analytical techniques are recommended for characterizing the purity of sodium 3-hydroxybutanoate?

  • Method : High-performance liquid chromatography (HPLC) with UV detection for quantifying organic impurities. NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) to verify molecular weight (127.08 g/mol) and isotopic labeling (e.g., ¹³C in position 4) .

Q. What are the primary biological roles of sodium 3-hydroxybutanoate in mammalian metabolism?

  • Method : Administer the compound in fasting-state animal models or cell cultures to observe its role as a ketone body. Measure ATP production via luciferase-based assays or oxygen consumption rates (OCR) in mitochondria. Track its conversion to acetyl-CoA via enzymatic assays .

Advanced Research Questions

Q. How can sodium 3-hydroxy(4-¹³C)butanoate be utilized in metabolic pathway analysis?

  • Method : Use as a tracer in vivo or in vitro. Administer the ¹³C-labeled compound and analyze isotopic incorporation into downstream metabolites (e.g., acetyl-CoA, citrate) via liquid chromatography-mass spectrometry (LC-MS) or ¹³C-NMR. This reveals flux through ketolysis, TCA cycle, or lipid synthesis pathways .

Q. What methodological considerations are critical when using sodium 3-hydroxybutanoate to study neuroprotective mechanisms?

  • Method : Employ oxidative stress models (e.g., hydrogen peroxide-treated neurons) and measure neuroprotection via lactate dehydrogenase (LDH) release or caspase-3 activity. Use transgenic mice lacking ketone body transporters (e.g., MCT1) to isolate specific pathways. Validate findings with RNA-seq to identify upregulated antioxidant genes .

Q. How can researchers resolve contradictions in data regarding the metabolic effects of sodium 3-hydroxybutanoate across studies?

  • Method : Standardize variables such as dosage (e.g., 5 mM vs. 10 mM in cell culture), model systems (primary hepatocytes vs. immortalized lines), and isotopic tracing protocols. Perform meta-analyses to account for interspecies differences (e.g., rodent vs. human mitochondrial efficiency) .

Q. What experimental designs are optimal for investigating the interaction between sodium 3-hydroxybutanoate and mitochondrial enzymes?

  • Method : Isolate mitochondria from tissues (e.g., liver, brain) and measure enzyme kinetics (Km, Vmax) of β-hydroxybutyrate dehydrogenase (BDH1) using spectrophotometry. Use CRISPR-edited cell lines to knock down BDH1 and assess compensatory pathways via metabolomics .

Safety and Compliance

Q. What safety protocols should be followed when handling sodium 3-hydroxybutanoate in laboratory settings?

  • Method : Refer to Safety Data Sheets (SDS) for guidelines on personal protective equipment (PPE), including nitrile gloves and lab coats. Store in anhydrous conditions to prevent hydrolysis. Dispose of waste via approved biohazard protocols, particularly for isotopically labeled variants .

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